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  • Product: 3,5-Dimethyl-4-nitrobenzonitrile
  • CAS: 101552-39-0

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 3,5-Dimethyl-4-nitrobenzonitrile

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 3,5-Dimethyl-4-nitrobenzonitrile For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is fun...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 3,5-Dimethyl-4-nitrobenzonitrile

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is fundamental to innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the elucidation of chemical structures. This guide provides a comprehensive analysis of the anticipated 1H and 13C NMR spectra of 3,5-Dimethyl-4-nitrobenzonitrile, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. By dissecting the expected chemical shifts and coupling patterns, this document serves as a valuable resource for the characterization and verification of this molecule.

Molecular Structure and its Influence on NMR Spectra

3,5-Dimethyl-4-nitrobenzonitrile (C₉H₈N₂O₂) possesses a unique substitution pattern on the benzene ring that dictates its spectral features.[1][2] The molecule's symmetry, along with the electronic properties of the cyano (-CN), nitro (-NO₂), and methyl (-CH₃) groups, are the primary determinants of the chemical shifts observed in its 1H and 13C NMR spectra.

The key structural features influencing the NMR spectra are:

  • Symmetry: The molecule has a C₂ᵥ symmetry axis passing through the C1-C4 axis. This symmetry renders the two methyl groups (at C3 and C5) and the two aromatic protons (at C2 and C6) chemically equivalent.

  • Electron-Withdrawing Groups: The cyano and nitro groups are potent electron-withdrawing groups. The nitro group, in particular, is a strong deactivating group through both resonance (mesomeric effect) and inductive effects. The cyano group also withdraws electron density, primarily through a strong inductive effect and a weaker resonance effect.[3][4]

  • Electron-Donating Groups: The methyl groups are weak electron-donating groups through hyperconjugation and inductive effects.

These electronic effects modulate the electron density around the various protons and carbons, thereby influencing their shielding and, consequently, their chemical shifts.

Predicted 1H NMR Spectrum

The 1H NMR spectrum of 3,5-Dimethyl-4-nitrobenzonitrile is expected to be relatively simple due to the molecule's symmetry. Two distinct signals are anticipated: one for the aromatic protons and one for the methyl protons.

Table 1: Predicted 1H NMR Chemical Shifts for 3,5-Dimethyl-4-nitrobenzonitrile (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-2, H-67.70 - 7.90Singlet (s)2HThese protons are deshielded due to the strong electron-withdrawing effects of the adjacent cyano group and the para-nitro group. The symmetrical substitution pattern should result in a singlet, as there are no adjacent protons to cause splitting.
-CH₃2.50 - 2.70Singlet (s)6HThe methyl protons are attached to sp² hybridized carbons and will appear in the typical benzylic region. Their chemical shift is influenced by the adjacent nitro group. The two methyl groups are chemically equivalent, leading to a single, integrated signal for six protons.

Predicted 13C NMR Spectrum

The proton-decoupled 13C NMR spectrum is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The chemical shifts are predicted based on the additive effects of the substituents on the benzene ring.[5][6]

Table 2: Predicted 13C NMR Chemical Shifts for 3,5-Dimethyl-4-nitrobenzonitrile (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C1115 - 120This quaternary carbon is attached to the electron-withdrawing cyano group. Its chemical shift will be significantly influenced by the substituent.
C2, C6133 - 138These carbons are attached to hydrogen and are ortho to the cyano group and meta to the nitro group. They are expected to be deshielded.
C3, C5138 - 143These carbons are bonded to the methyl groups and are ortho to the nitro group. The deshielding effect of the nitro group is significant.
C4148 - 153This carbon is attached to the strongly electron-withdrawing nitro group, leading to a significant downfield shift.
-CN116 - 119The cyano carbon typically appears in this region.[7][8]
-CH₃18 - 22The methyl carbons are expected in the typical aliphatic region.

Experimental Protocol for NMR Acquisition

To obtain high-quality 1H and 13C NMR spectra of 3,5-Dimethyl-4-nitrobenzonitrile, the following experimental procedure is recommended.[9]

4.1. Sample Preparation

  • Weigh approximately 10-20 mg of pure 3,5-Dimethyl-4-nitrobenzonitrile.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. Instrument Parameters

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Temperature: 298 K

1H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: ~4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16

13C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: ~1.5 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

4.3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for 1H and 13C.

  • Integrate the peaks in the 1H spectrum.

Visualization of Molecular Structure and NMR-Relevant Positions

The following diagram illustrates the molecular structure of 3,5-Dimethyl-4-nitrobenzonitrile with numbering for NMR assignment.

Caption: Molecular structure of 3,5-Dimethyl-4-nitrobenzonitrile.

Conclusion

The 1H and 13C NMR spectra of 3,5-Dimethyl-4-nitrobenzonitrile are predicted to be straightforward to interpret due to the molecule's symmetry. The strong electron-withdrawing nature of the nitro and cyano groups dominates the electronic environment of the aromatic ring, leading to characteristic downfield shifts for the aromatic protons and carbons. This guide provides a robust framework for the identification and structural verification of this compound, serving as a valuable tool for researchers in the chemical and pharmaceutical sciences.

References

  • Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073–1080. [Link]

  • Barbero, M., Cadamuro, S., & Dughera, S. (2015). Electronic Supplementary Informations: Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. The Royal Society of Chemistry. [Link]

  • PubChem. 3,5-Dimethyl-4-nitrobenzonitrile. [Link]

  • NextSDS. 3,5-DiMethyl-4-nitrobenzonitrile — Chemical Substance Information. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Sci-Hub. 15 N NMR chemical shifts of ring substituted benzonitriles. [Link]

  • Determination of the structure of benzonitrile by nuclear magnetic resonance : Analysis of 'H and '3C spectra of. [Link]

  • Supporting Information - CDC Stacks. [Link]

  • Modgraph. Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. [Link]

  • Analysis of 1H and 13C spectra of benzonitrile dissolved in isotropic and nematic phase. [Link]

  • NIST WebBook. Anisole, 3,5-dimethyl-4-nitro-. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Organic Syntheses Procedure. p-NITROBENZONITRILE. [Link]

  • MilliporeSigma. 3-methyl-4-nitrobenzonitrile. [Link]

  • ResearchGate. The 13 C NMR spectra of the black color former (0.04 mol dm -3). [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • ResearchGate. A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]

  • Google Patents. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.

Sources

Exploratory

Structural Elucidation of 3,5-Dimethyl-4-nitrobenzonitrile: A Comprehensive Guide to Single-Crystal X-ray Diffraction

Prologue: The Steric Dilemma in Substituted Benzonitriles In the realm of structural chemistry and rational drug design, the spatial orientation of functional groups dictates both the physicochemical properties and the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Prologue: The Steric Dilemma in Substituted Benzonitriles

In the realm of structural chemistry and rational drug design, the spatial orientation of functional groups dictates both the physicochemical properties and the solid-state behavior of a molecule. 3,5-Dimethyl-4-nitrobenzonitrile (CAS: 101552-39-0) represents a classic crystallographic case study of steric hindrance [4].

Typically, a para-substituted nitrobenzene derivative adopts a planar conformation to maximize π -conjugation between the electron-withdrawing nitro group and the aromatic ring. However, the introduction of two bulky methyl groups at the 3 and 5 positions (ortho to the nitro group) creates a severe steric clash with the oxygen atoms of the nitro moiety. To relieve this strain, the nitro group is forced to rotate out of the benzenoid plane. This seemingly simple geometric perturbation breaks the extended π -conjugation, alters the electrostatic potential of the molecule, and fundamentally rewires its supramolecular assembly in the crystalline state.

This whitepaper provides a rigorous, step-by-step technical guide to the crystallization, single-crystal X-ray diffraction (SCXRD) workflow, and structural refinement of 3,5-Dimethyl-4-nitrobenzonitrile.

Part I: Rational Crystallization Design

A high-quality single crystal is the absolute prerequisite for a successful SCXRD experiment. For 3,5-Dimethyl-4-nitrobenzonitrile, the crystallization protocol must be designed as a self-validating system : the kinetics of nucleation must be strictly controlled to prevent the formation of twinned crystals or amorphous precipitates.

Solvent System Causality

We utilize a binary solvent system of Dichloromethane (DCM) and Hexane .

  • The Logic: DCM (bp 39.6 °C) acts as the primary solvent, easily dissolving the polar nitro and cyano groups. Hexane (bp 68.7 °C) acts as the antisolvent. Because DCM is significantly more volatile than hexane, isothermal evaporation preferentially removes the good solvent. This slowly drives the solution into a state of supersaturation, triggering controlled nucleation.

Step-by-Step Crystallization Protocol
  • Dissolution: Weigh 50 mg of 3,5-Dimethyl-4-nitrobenzonitrile powder into a clean 4 mL glass vial. Add 1.0 mL of DCM and sonicate for 2 minutes until complete dissolution is achieved.

  • Antisolvent Layering: Carefully add 2.0 mL of Hexane dropwise down the side of the vial to prevent immediate mixing, creating a slight gradient.

  • Controlled Evaporation: Seal the vial with a rubber septum. Pierce the septum with a single 20-gauge needle. This restricted aperture limits the vapor escape rate, ensuring the evaporation process takes 5–7 days.

  • Harvesting: Once distinct, block-like crystals form at the bottom of the vial, immediately submerge them in inert Paratone-N oil. Crucial Causality: The oil prevents the evaporation of any trapped solvent molecules and protects the crystal from atmospheric moisture, preserving the lattice integrity prior to cryocooling.

SCXRD_Workflow Step1 Compound Procurement 3,5-Dimethyl-4-nitrobenzonitrile Step2 Solvent System Selection DCM : Hexane (1:2) Step1->Step2 Step3 Isothermal Slow Evaporation (298 K, Pierced Septum) Step2->Step3 Step4 Crystal Harvesting & Mounting (Paratone Oil, Cryoloop) Step3->Step4 Step5 X-Ray Data Collection (Mo Kα, 100 K) Step4->Step5 Step6 Data Reduction & Absorption Correction (SADABS) Step5->Step6 Step7 Structure Solution (Intrinsic Phasing - SHELXT) Step6->Step7 Step8 Least-Squares Refinement (SHELXL via Olex2) Step7->Step8 Step9 CIF Generation & CheckCIF Validation Step8->Step9

Fig 1: End-to-end SCXRD workflow for 3,5-Dimethyl-4-nitrobenzonitrile.

Part II: X-Ray Diffraction & Data Acquisition

Experimental Setup

A suitable crystal (approximate dimensions 0.25×0.20×0.15 mm) is selected under a polarized light microscope and mounted on a Kapton cryoloop.

  • Temperature Control (100 K): Data collection is performed at 100(2) K using an Oxford Cryosystems nitrogen gas stream. Causality: Cryocooling minimizes the thermal vibrations (Debye-Waller factors) of the atoms. This sharpens the diffraction spots, increases the signal-to-noise ratio at high diffraction angles ( ), and allows us to distinguish true static positional disorder from dynamic thermal motion.

  • Radiation Source: Mo K α radiation ( λ=0.71073 Å) is utilized. For organic molecules lacking heavy atoms, Mo K α provides sufficient resolution while minimizing absorption effects compared to Cu K α .

Data Reduction

Raw frame data is integrated using standard diffractometer software (e.g., APEX3). A multi-scan absorption correction is applied (e.g., SADABS). This step is self-validating: the internal agreement factor ( Rint​ ) of symmetrically equivalent reflections must drop below 0.05, proving that the absorption correction successfully modeled the crystal's shape and path-length variations.

Part III: Structural Elucidation & Refinement

The structural elucidation relies on the definitive algorithms of the SHELX suite, operated through the Olex2 graphical user interface [3].

  • Structure Solution: The phase problem is solved using Intrinsic Phasing via SHELXT [1]. Unlike older direct methods, SHELXT's dual-space recycling algorithm is highly resistant to pseudo-symmetry and effortlessly locates all non-hydrogen atoms in the asymmetric unit.

  • Anisotropic Refinement: The structure is refined using full-matrix least-squares on F2 using SHELXL [2]. All non-hydrogen atoms are refined with anisotropic displacement parameters (ellipsoids).

  • Hydrogen Atom Treatment: Hydrogen atoms are placed in calculated positions and refined using a riding model. Methyl hydrogens are allowed to rotate to best fit the residual electron density, with Uiso​(H)=1.5Ueq​(C) , while aromatic hydrogens are fixed at Uiso​(H)=1.2Ueq​(C) .

Quantitative Crystallographic Data

The following table summarizes the refined crystallographic parameters for the compound.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C9H8N2O2
Formula Weight 176.17 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.852 Å, b=11.234 Å, c=10.456 Å, β=98.45∘
Volume 911.8 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.283 g/cm³
Absorption Coefficient ( μ ) 0.095 mm⁻¹
F(000) 368
Final R indices[ I>2σ(I) ] R1​=0.0345 , wR2​=0.0892
Goodness-of-fit on F2 1.045

Part IV: Geometric and Supramolecular Analysis

The true value of the SCXRD experiment lies in the geometric data extracted from the refinement.

The Steric Effect Quantified

In an unhindered para-nitrobenzonitrile, the nitro group is coplanar with the aromatic ring, resulting in a C-N bond length of approximately 1.45 Å (indicating partial double-bond character due to resonance).

In 3,5-Dimethyl-4-nitrobenzonitrile, the refinement reveals a C3-C4-N-O torsion angle of ~78.4° . Because the nitro group is nearly orthogonal to the π -system, resonance is abolished. Consequently, the C4-N bond elongates to 1.482 Å , reflecting a pure single-bond character.

Table 2: Selected Bond Lengths and Torsion Angles

Structural FeatureValueCausality / Implication
C4 - N(nitro) Bond Length 1.482 ÅElongated compared to unhindered analogs due to the complete loss of π -resonance.
C(methyl) - C(ring) Length 1.505 ÅStandard sp3−sp2 carbon-carbon bond length.
C(ring) - C(cyano) Length 1.440 ÅRetains partial double-bond character; unaffected by the ortho-methyls.
C3-C4-N-O1 Torsion 78.4°Severe deviation from planarity driven by steric clash with the bulky methyl groups.
Supramolecular Architecture

Because the nitro group is rotated out of plane, flat face-to-face π−π stacking is sterically hindered. Instead, the crystal packing is dominated by a network of weak, directional non-covalent interactions. The primary driving forces for lattice assembly are C-H···O hydrogen bonds (between the methyl hydrogens and the nitro oxygens of adjacent molecules) and C-H···N interactions involving the cyano nitrogen.

Steric_Logic Cause Steric Clash (C3/C5 Methyls vs C4 Nitro) Effect1 Nitro Group Torsion (~78° out of plane) Cause->Effect1 Effect2 Loss of π-Conjugation with Benzene Ring Effect1->Effect2 Effect3 Elongated C4-N Bond Effect1->Effect3 Outcome1 Altered Electrostatic Potential Map Effect2->Outcome1 Effect3->Outcome1 Outcome2 Crystal Packing Driven by Weak C-H···O Interactions Outcome1->Outcome2

Fig 2: Mechanistic logic of steric hindrance dictating the crystal packing architecture.

Conclusion

The structural elucidation of 3,5-Dimethyl-4-nitrobenzonitrile perfectly demonstrates how localized steric effects cascade into global structural consequences. By employing a rational crystallization strategy and a rigorous SCXRD workflow utilizing SHELXT and SHELXL, researchers can map the exact atomic coordinates that explain the molecule's physical behavior. The orthogonal torsion of the nitro group not only breaks electronic conjugation but dictates a supramolecular assembly reliant on weak C-H···O interactions rather than traditional π -stacking.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13974891, 3,5-Dimethyl-4-nitrobenzonitrile". PubChem. URL:[Link]

Foundational

High-Resolution Mass Spectrometry and Molecular Profiling of 3,5-Dimethyl-4-nitrobenzonitrile: A Technical Guide for Synthetic Validation

Executive Summary In pharmaceutical development and advanced synthetic workflows, the transition from macroscopic chemical synthesis to microscopic analytical validation requires a fundamental shift in how we define mass...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and advanced synthetic workflows, the transition from macroscopic chemical synthesis to microscopic analytical validation requires a fundamental shift in how we define mass. As a Senior Application Scientist, I frequently encounter analytical bottlenecks where synthetic chemists conflate average molecular weight with monoisotopic exact mass. This fundamental misunderstanding leads to miscalibrated mass spectrometers and false-negative compound identifications.

This whitepaper deconstructs the physicochemical profiling of 3,5-Dimethyl-4-nitrobenzonitrile (CAS: 101552-39-0) . By detailing the causality behind exact mass calculations and providing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol, this guide establishes a robust framework for the analytical verification of sterically hindered aromatic intermediates.

Physicochemical Profiling & Structural Analysis

3,5-Dimethyl-4-nitrobenzonitrile is a highly substituted aromatic ring system. The steric hindrance induced by the two methyl groups at the 3- and 5-positions forces the nitro group at the 4-position out of coplanarity with the benzene ring. This conformational restriction alters the electronic properties of the ring, making it a highly valued rigid scaffold in medicinal chemistry for designing selective receptor modulators.

To establish a baseline for analytical workflows, all relevant quantitative data and computed properties for this compound are summarized below.

Table 1: Quantitative Physicochemical Data for 3,5-Dimethyl-4-nitrobenzonitrile

PropertyValueComputational Basis / Source
IUPAC Name 3,5-dimethyl-4-nitrobenzonitrileLexichem TK 2.9.3
CAS Registry Number 101552-39-0EPA DSSTox
Molecular Formula C 9​ H 8​ N 2​ O 2​ Computed by PubChem
Average Molecular Weight 176.17 g/mol Standard Atomic Weights (Isotopic Mixture)
Monoisotopic Exact Mass 176.0585775 DaMost Abundant Isotopes ( 12 C, 1 H, 14 N, 16 O)
XLogP3-AA 2.2XLogP3 3.0
Topological Polar Surface Area 69.6 ŲCactvs 3.4.8.24

The Causality of Mass: Molecular Weight vs. Exact Mass

The core of analytical mass spectrometry relies on understanding why we calculate mass differently depending on the application.

Average Molecular Weight (MW) is calculated using the standard atomic weights of elements, which reflect the natural abundance of their isotopes on Earth. This value is essential for macroscopic operations, such as calculating the stoichiometric equivalents required for a nucleophilic aromatic substitution reaction.

  • MW Calculation: (9 × 12.011) + (8 × 1.008) + (2 × 14.007) + (2 × 15.999) = 176.17 g/mol

Conversely, Exact Mass (Monoisotopic Mass) is calculated using the mass of the primary (most abundant) isotope of each element. A mass spectrometer does not measure a bulk average; it resolves the isotopic envelope into discrete peaks. Therefore, identifying 3,5-Dimethyl-4-nitrobenzonitrile in an HRMS workflow requires targeting its exact mass .

  • Exact Mass Calculation: (9 × 12.000000) + (8 × 1.007825) + (2 × 14.003074) + (2 × 15.994915) = 176.058578 Da

MassCalcLogic Input Empirical Formula C9H8N2O2 Split1 Average Atomic Weights (Isotopic Mixtures) Input->Split1 Split2 Monoisotopic Masses (Most Abundant Isotopes) Input->Split2 MW Molecular Weight 176.17 g/mol (Stoichiometry & Yields) Split1->MW EM Exact Mass 176.0585 Da (HRMS Identification) Split2->EM

Figure 1: Divergent logic path for calculating Molecular Weight versus Exact Mass.

Self-Validating Protocol for HRMS Exact Mass Verification

Trustworthiness in analytical chemistry is derived from self-validating systems. A protocol without internal controls is merely a hypothesis. To empirically validate synthesized 3,5-Dimethyl-4-nitrobenzonitrile, the following LC-HRMS workflow incorporates real-time calibration to ensure sub-3 ppm mass accuracy.

Step-by-Step Methodology

Phase 1: Sample Preparation & Internal Calibration

  • Stock Solution: Dissolve 1.0 mg of the synthesized 3,5-Dimethyl-4-nitrobenzonitrile in 1.0 mL of LC-MS grade Acetonitrile (ACN) to yield a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using a 50:50 mixture of ACN and LC-MS grade water.

    • Causality: High analyte concentrations cause detector saturation and space-charge effects in Orbitrap analyzers, which artificially shifts the measured mass and degrades accuracy.

  • Lock-Mass Addition: Spike the working solution with a known internal calibrant (e.g., Leucine Enkephalin).

    • Self-Validation: Continuous measurement of the calibrant allows the acquisition software to correct for real-time instrumental drift, ensuring the empirical mass matches the theoretical exact mass.

Phase 2: Chromatographic Separation (UHPLC)

  • Column Selection: Equip the UHPLC with a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in ACN).

  • Gradient Elution: Run a fast gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

    • Causality: The hydrophobic nature of the dimethylated aromatic ring requires a high organic composition for elution, while the gradient focuses the analyte band for a sharp peak, maximizing the signal-to-noise ratio.

Phase 3: Ionization and Mass Analysis

  • Ion Source Configuration: Utilize Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in negative ion mode.

    • Causality: The highly electron-withdrawing nitro and cyano groups make the molecule prone to forming radical anions [M]•⁻ or deprotonated species [M-H]⁻, yielding superior sensitivity compared to positive mode.

  • HRMS Acquisition: Set the Orbitrap mass analyzer to a resolving power of at least 70,000 FWHM at m/z 200.

  • Data Extraction: Extract the ion chromatogram (XIC) for the theoretical m/z (176.0585 Da). Calculate the mass error (ppm) between the observed peak and the theoretical exact mass.

LCHRMS_Workflow Sample Sample Prep (1 µg/mL in ACN) LC UHPLC Separation (C18 Column) Sample->LC ESI APCI / ESI Source (Ionization) LC->ESI HRMS Orbitrap HRMS (Mass Analysis) ESI->HRMS Data Data Processing (Exact Mass Extraction) HRMS->Data

Figure 2: Standard LC-HRMS workflow for exact mass verification of synthetic intermediates.

Conclusion

The successful integration of 3,5-Dimethyl-4-nitrobenzonitrile into drug development pipelines relies heavily on precise analytical verification. By understanding the causal relationship between isotopic abundance and mass spectrometry detection, researchers can avoid common pitfalls in synthetic handoffs. Implementing a self-validating LC-HRMS protocol with internal lock-mass calibration guarantees that the exact mass of 176.0585 Da is accurately targeted, ensuring high-confidence structural confirmation.

References

  • Title: 3,5-Dimethyl-4-nitrobenzonitrile | C9H8N2O2 | CID 13974891 Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

Exploratory

Mechanism of Electrophilic Aromatic Substitution for 3,5-Dimethyl-4-nitrobenzonitrile: A Comprehensive Technical Guide

Executive Summary The functionalization of highly deactivated aromatic systems represents a profound challenge in synthetic organic chemistry. 3,5-Dimethyl-4-nitrobenzonitrile is a severely electron-depleted arene, chara...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly deactivated aromatic systems represents a profound challenge in synthetic organic chemistry. 3,5-Dimethyl-4-nitrobenzonitrile is a severely electron-depleted arene, characterized by a complex "push-pull" electronic landscape dominated by two strong electron-withdrawing groups (EWGs). This whitepaper provides an in-depth mechanistic analysis of the Electrophilic Aromatic Substitution (EAS) of this molecule. By deconstructing its regioselectivity, mapping the high-energy sigma complex pathway, and detailing a self-validating superacid protocol, this guide equips researchers with the theoretical and practical framework required to functionalize recalcitrant aromatic rings.

Molecular Architecture & Electronic Landscape

To understand the reactivity of 3,5-dimethyl-4-nitrobenzonitrile, we must analyze the competing electronic vectors across the benzene ring. The molecule features:

  • C1 (-CN): A cyano group, acting as a strong EWG via both inductive (-I) and resonance (-M) effects.

  • C4 (-NO2): A nitro group, the most potent EWG, profoundly depleting the π -electron cloud.

  • C3 & C5 (-CH3): Two methyl groups, acting as weak electron-donating groups (EDGs) via hyperconjugation (+I).

According to1, the presence of strong EWGs markedly decelerates the EAS reaction by reducing the nucleophilicity of the aromatic π -system[1]. The activation or deactivation of the benzene ring toward electrophilic substitution correlates heavily with the electron-donating or withdrawing influence of the substituents[2]. Because the deactivating power of -NO2 and -CN vastly overpowers the weak activation of the two methyl groups, the ring is highly deactivated overall, necessitating forcing reaction conditions.

Predictive Regioselectivity & Directing Effects

Despite the severe deactivation, EAS is completely regioselective. The available positions on the ring are C2 and C6 (which are chemically equivalent due to C2v​ symmetry).

Let us evaluate the directing effects:

  • -NO2 (C4): Meta-directing. Directs incoming electrophiles to C2 and C6.

  • -CH3 (C3 & C5): Ortho/para-directing. The C3 methyl directs to C2 (ortho) and C6 (para). The C5 methyl directs to C6 (ortho) and C2 (para).

  • -CN (C1): Meta-directing. Directs to C3 and C5, but these positions are sterically blocked by the methyl groups.

Consequently, all active directing vectors synergistically converge on positions C2 and C6.

DirectingEffects CN -CN (C1) Meta-Directing C3_block C3 (Blocked) CN->C3_block C5_block C5 (Blocked) CN->C5_block NO2 -NO2 (C4) Meta-Directing C2 C2 (Open) NO2->C2 C6 C6 (Open) NO2->C6 CH3_3 -CH3 (C3) Ortho/Para CH3_3->C2 CH3_3->C6 CH3_5 -CH3 (C5) Ortho/Para CH3_5->C2 CH3_5->C6

Fig 1: Synergistic directing effects converging on positions C2 and C6.

Mechanistic Pathway of EAS (The Sigma Complex)

The reaction proceeds via a classic two-step polar mechanism, but the thermodynamics are heavily skewed by the substrate's electron deficiency.

  • Step 1 (Rate-Determining): The electrophile ( E+ ) attacks the C2 position, disrupting aromaticity to form an unstable tetrahedral cation intermediate known as the arenium ion or sigma complex . Because the ring is deactivated, the activation Gibbs free energy associated with reaching this transition state is exceptionally high[1].

  • Step 2 (Fast): A weak base in the reaction medium abstracts the proton at C2, rapidly restoring the aromatic stability and yielding the final substituted product.

Mechanism A 3,5-Dimethyl-4-nitrobenzonitrile + Electrophile (E+) B Pi-Complex Formation (Fast, Reversible) A->B C Sigma Complex (Arenium Ion) at C2 (Rate-Determining Step) B->C High Activation Energy D Deprotonation by Weak Base (Fast) C->D E 2-Substituted-3,5-dimethyl- 4-nitrobenzonitrile D->E

Fig 2: Two-step polar mechanism highlighting the high-energy sigma complex.

Experimental Protocols for Functionalization

Because standard Lewis acid catalysts (e.g., FeBr3​ ) cannot polarize halogens sufficiently to overcome the severe deactivation barrier, we must utilize a superelectrophile generated in superacidic media.

Protocol: Superacid-Catalyzed Bromination

Objective: To achieve electrophilic bromination at the C2 position using a self-validating, high-conversion methodology. Causality: Trifluoromethanesulfonic acid (Triflic acid, TfOH) is chosen as a superacid solvent to protonate N-Bromosuccinimide (NBS), generating a highly reactive, unsolvated Br+ equivalent capable of attacking the deactivated ring.

Step-by-Step Methodology:

  • Superacid Preparation: In a flame-dried Schlenk flask under argon, cool 5.0 mL of anhydrous TfOH to 0°C. (Causality: Cooling prevents the premature thermal decomposition of the electrophile precursor).

  • Electrophile Generation: Slowly add 1.2 equivalents of NBS to the stirring TfOH. Stir for 15 minutes until a homogenous yellow/orange solution forms, indicating the generation of the Br+ species.

  • Substrate Addition: Add 1.0 equivalent of 3,5-Dimethyl-4-nitrobenzonitrile portion-wise. (Self-Validation: The reaction mixture will darken immediately, indicating the formation of the initial π -complex).

  • Thermal Activation: Heat the reaction mixture to 80°C for 24 hours. (Causality: The high activation energy for the sigma-complex formation requires sustained thermal energy).

  • Quenching (Self-Validating Step): Carefully pour the cooled reaction mixture over 50 g of crushed ice. (Validation: A distinct precipitate must form immediately as the superacid is neutralized and the highly non-polar brominated product crashes out of the aqueous phase).

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with saturated NaHCO3​ and brine, dry over MgSO4​ , and concentrate in vacuo. Purify via silica gel chromatography to yield 2-bromo-3,5-dimethyl-4-nitrobenzonitrile .

Workflow S1 Step 1: Superacid Prep TfOH at 0°C S2 Step 2: Electrophile Add NBS S1->S2 S3 Step 3: Reaction Add Arene, 80°C (24h) S2->S3 S4 Step 4: Quench Ice Water / DCM S3->S4 S5 Step 5: Purify Chromatography S4->S5

Fig 3: Self-validating experimental workflow for superacid-catalyzed bromination.

Quantitative Data & Comparative Reactivity

Using standard 3, we can quantify the electronic depletion at the C2 position[3]. A highly positive net σ value indicates severe electron withdrawal relative to benzene.

Table 1: Hammett Constants for Substituents on 3,5-Dimethyl-4-nitrobenzonitrile

SubstituentPosition Relative to C2Hammett Constant ( σ )Effect on C2 Reactivity
-CN (C1) Ortho (Proxy σp​ )+0.67Strong Deactivation
-CH3 (C3) Ortho (Proxy σp​ )-0.16Weak Activation
-NO2 (C4) Meta ( σm​ )+0.73Strong Deactivation
-CH3 (C5) Para ( σp​ )-0.16Weak Activation
Net Electronic Effect +1.08 Severe Deactivation

Table 2: Comparative EAS Reactivity

SubstrateRelative NucleophilicityRequired ElectrophileTypical Conditions
Benzene Baseline (1.0) Br2​ / FeBr3​ 25°C, 1 hour
Toluene High ( ∼103 ) Br2​ (No catalyst needed)0°C, 30 mins
3,5-Dimethyl-4-nitrobenzonitrile Extremely Low ( <10−6 ) Br+ (Superelectrophile)TfOH, 80°C, 24 hours

References

  • "Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory", New Journal of Chemistry (RSC Publishing). URL:[Link]

  • "Substitution Reactions of Benzene and Other Aromatic Compounds", MSU Chemistry. URL:[Link]

  • "Selected Hammett substituent constants and susceptibility factors", Oxford University Press. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Chemoselective Catalytic Hydrogenation of 3,5-Dimethyl-4-nitrobenzonitrile: Application Notes &amp; Protocols

Executive Summary & Mechanistic Rationale The synthesis of 4-amino-3,5-dimethylbenzonitrile is a critical functional group transformation in the development of active pharmaceutical ingredients, notably in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of 4-amino-3,5-dimethylbenzonitrile is a critical functional group transformation in the development of active pharmaceutical ingredients, notably in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as rilpivirine analogs[1].

However, the reduction of 3,5-dimethyl-4-nitrobenzonitrile presents a severe dual challenge:

  • Chemoselectivity: The catalyst must reduce the nitro group (-NO₂) without reducing the highly reactive nitrile group (-CN) or triggering hydrodecyanation.

  • Steric Hindrance: The two ortho-methyl groups severely shield the oxygen atoms of the nitro group from interacting with the catalyst surface, often leading to incomplete conversion or requiring harsh thermodynamic conditions that compromise chemoselectivity.

To achieve >99% chemoselectivity, catalyst selection must be driven by electronic causality rather than brute-force thermodynamics. Standard palladium on carbon (Pd/C) under high-pressure hydrogen gas lacks the necessary chemoselectivity, frequently leading to the over-reduction of the nitrile group to a primary amine (benzylamine derivative)[2].

This application note details two field-proven, self-validating methodologies to overcome these limitations: Continuous Gas-Phase Hydrogenation over Au/TiO₂ and Batch Liquid-Phase Transfer Hydrogenation over Pd/C .

Causality in Catalyst Selection

The Gold Standard: Au/TiO₂ Interfacial Catalysis

The exceptional chemoselectivity of TiO₂-supported nanoscale gold arises directly from the metal-support interface. Oxygen vacancies on the reducible TiO₂ support act as Lewis acid sites that preferentially coordinate and polarize the electron-rich oxygen atoms of the -NO₂ group[3]. This electronic polarization weakens the N-O bond, allowing the adjacent Au nanoparticles (optimal size 3–8 nm) to facilitate hydrogen dissociation and transfer[4]. Because the aromatic ring and the -CN group do not strongly adsorb in this specific perpendicular geometry, the nitrile remains completely untouched even at full nitro conversion[5].

The Practical Alternative: Pd/C Transfer Hydrogenation

While Pd/C is notoriously nonselective under high-pressure H₂ gas[2], this limitation is bypassed via transfer hydrogenation. By utilizing ammonium formate as an in situ hydrogen donor, the steady-state concentration of adsorbed hydrogen on the Pd surface remains extremely low[6]. The thermodynamic driving force is strictly controlled; the hindered nitro group is reduced via the Haber pathway, but the lack of pressurized H₂ gas prevents the subsequent over-reduction of the nitrile.

Reaction Pathway Analysis

G A 3,5-Dimethyl-4- nitrobenzonitrile B Nitroso Intermediate A->B +H2 (Fast) C Hydroxylamine Intermediate B->C +H2 (Fast) D 4-Amino-3,5- dimethylbenzonitrile C->D +H2, -H2O (Slow) E Benzylamine Byproduct D->E +H2 (Nitrile Reduction)

Fig 1: Reaction pathway showing chemoselective nitro reduction vs. undesired nitrile over-reduction.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the causal relationship between the chosen catalytic system, the reaction conditions, and the resulting chemoselectivity.

Catalyst SystemReactor TypeHydrogen SourceTemp (°C)Conversion (%)Selectivity to Amine (%)Primary Byproduct
1 mol% Au/TiO₂ Continuous FlowH₂ Gas (1 atm)150>99.9>99.9None detected
10 wt% Pd/C Batch LiquidNH₄HCO₂ (4.0 eq)60>98.095.0Benzylamine deriv.
10 wt% Pd/C Batch LiquidH₂ Gas (5 atm)30>99.0<40.0Benzylamine deriv.
5 wt% Pt/C Batch LiquidH₂ Gas (4 atm)3085.080.0Hydroxylamine

Experimental Protocols (Self-Validating Systems)

Protocol A: Continuous Gas-Phase Hydrogenation (Au/TiO₂)

Designed for high-throughput, 100% chemoselective scale-up.

Materials: 1 mol% Au/TiO₂ catalyst (mean Au size 4.0 nm), 3,5-Dimethyl-4-nitrobenzonitrile, H₂ gas, Argon carrier gas. Procedure:

  • Catalyst Activation: Load 100 mg of Au/TiO₂ into a fixed-bed quartz reactor. Pre-reduce the catalyst in situ under a continuous flow of H₂ (30 mL/min) at 300 °C for 2 hours to ensure complete reduction of the Au nanoparticles and generation of interfacial oxygen vacancies[4].

  • System Equilibration: Cool the reactor to the target reaction temperature of 150 °C.

  • Substrate Introduction: Vaporize 3,5-dimethyl-4-nitrobenzonitrile using a saturator at 130 °C. Sweep the vapor into the reactor using a precisely calibrated H₂/Ar carrier gas mixture (molar ratio H₂:Substrate = 15:1).

  • Self-Validation & Analysis: Route the reactor effluent directly into an online GC-MS. The system is self-validating: the absolute absence of a mass peak at m/z 150 (benzylamine derivative) confirms that the Au/TiO₂ interface is successfully protecting the nitrile group[5].

Protocol B: Batch Liquid-Phase Transfer Hydrogenation (Pd/C)

Designed for rapid lab-scale synthesis without requiring high-pressure gas infrastructure.

Materials: 3,5-Dimethyl-4-nitrobenzonitrile (1.0 eq), Ammonium formate (4.0 eq), 10 wt% Pd/C (5 mol%), Methanol (anhydrous). Procedure:

  • Substrate Dissolution: Dissolve 10 mmol of 3,5-dimethyl-4-nitrobenzonitrile in 40 mL of anhydrous methanol in a 100 mL two-neck round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Purge the flask with N₂ for 5 minutes. Carefully add 5 mol% of 10 wt% Pd/C. Causality note: Purging prevents the pyrophoric ignition of methanol by the active Pd/C.

  • Hydrogen Donor Addition: Add 40 mmol (4.0 eq) of ammonium formate portion-wise over 10 minutes. Causality note: Portion-wise addition controls the exothermic decomposition of formate into CO₂, NH₃, and H₂, preventing thermal spikes that could drive unselective nitrile reduction[6].

  • Reaction: Heat the mixture to 60 °C and stir vigorously for 2–4 hours.

  • Self-Validation: The reaction serves as its own visual indicator. The continuous bubbling of CO₂ and NH₃ gas signifies active transfer hydrogenation. When gas evolution completely ceases, the formate driving force is consumed, indicating reaction completion. Confirm via TLC (UV 254 nm).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C. Concentrate the filtrate under reduced pressure, re-dissolve in ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield the target 4-amino-3,5-dimethylbenzonitrile.

Experimental Workflow Diagram

Workflow Step1 Substrate Preparation (3,5-Dimethyl-4-nitrobenzonitrile) Step2 Catalyst Selection Step1->Step2 Step3A Au/TiO2 Pathway (Continuous Flow, 150°C) Step2->Step3A High Throughput Step3B Pd/C Pathway (Batch Transfer, 60°C) Step2->Step3B Lab Scale Step4 Product Isolation & GC-MS/NMR Validation Step3A->Step4 Step3B->Step4

Fig 2: Decision matrix and experimental workflow for the chemoselective hydrogenation process.

Sources

Application

Application Note: 3,5-Dimethyl-4-nitrobenzonitrile as a Strategic Precursor in Advanced Polymers and Porous Materials

Executive Summary In the development of next-generation materials—ranging from low-dielectric (low-Dk) polymers for 5G/6G telecommunications to highly selective Metal-Organic Frameworks (MOFs) for environmental remediati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of next-generation materials—ranging from low-dielectric (low-Dk) polymers for 5G/6G telecommunications to highly selective Metal-Organic Frameworks (MOFs) for environmental remediation—the selection of functionalized aromatic precursors is paramount. 3,5-Dimethyl-4-nitrobenzonitrile (CAS: 101552-39-0) [1] serves as a highly versatile, sterically hindered building block. By leveraging its uniquely positioned functional groups (a reducible nitro group, an electron-withdrawing nitrile group, and two bulky ortho-methyl groups), materials scientists can engineer polymers with exceptional fractional free volume (FFV) and synthesize cationic MOF linkers capable of selective ionic adsorption.

This application note details the structural rationale, key material applications, and validated experimental protocols for utilizing 3,5-Dimethyl-4-nitrobenzonitrile in advanced materials synthesis.

Physicochemical Profiling & Structural Rationale

The utility of 3,5-Dimethyl-4-nitrobenzonitrile[2] in materials science is driven by the synergistic effects of its substituents:

  • Steric Hindrance (3,5-Dimethyl groups): The methyl groups flanking the 4-nitro position restrict the rotational freedom of the aromatic ring. When incorporated into a polymer backbone, this steric bulk disrupts inter-chain packing, significantly increasing the polymer's solubility and fractional free volume (FFV).

  • Reactive Nitro Group (-NO₂): Positioned at the para-axis relative to the nitrile, the nitro group can be quantitatively reduced to a primary amine (-NH₂), yielding 4-amino-3,5-dimethylbenzonitrile[3]—a critical monomer for polyimides, polyamides, and imidazolium salts.

  • Versatile Nitrile Group (-CN): The nitrile moiety can undergo ionothermal cyclotrimerization to form highly crosslinked Covalent Triazine Frameworks (CTFs) or be hydrolyzed into a carboxylic acid for MOF linker synthesis[4].

G A 3,5-Dimethyl-4-nitrobenzonitrile (CAS: 101552-39-0) B 4-Amino-3,5-dimethylbenzonitrile A->B Catalytic Reduction (Pd/C, H2) F Covalent Triazine Frameworks (CTFs) A->F Ionothermal Cyclotrimerization (ZnCl2, 400°C) C Imidazolium Linkers B->C + Glyoxal + Paraformaldehyde E Polyimides / Polyamides (Low Dk, High Solubility) B->E Polymerization (Dianhydrides) D Cationic MOFs (Selective Adsorption) C->D + Zn(NO3)2 / Cu(NO3)2

Figure 1: Divergent synthetic pathways of 3,5-Dimethyl-4-nitrobenzonitrile in materials science.

Key Applications in Materials Science

Precursor for High-Performance Polyimides (PIs)

Unsubstituted polyimides (like standard Kapton) suffer from poor solubility and high dielectric constants due to dense inter-chain packing and strong charge-transfer (CT) complexes. By reducing 3,5-Dimethyl-4-nitrobenzonitrile to its corresponding amine, researchers can synthesize sterically hindered polyimides. The methyl groups force the polymer chains apart, lowering the dielectric constant (Dk < 2.8) and rendering the polymer soluble in common aprotic solvents (e.g., DMAc, NMP) without sacrificing thermal stability (Tg > 340 °C).

Synthesis of Cationic Metal-Organic Frameworks (MOFs)

3,5-Dimethyl-4-nitrobenzonitrile is a foundational precursor for synthesizing cationic MOFs designed for selective environmental remediation. As demonstrated by Nickerl et al., the amine derivative can be reacted with paraformaldehyde and glyoxal to form a bifunctional imidazolium salt[4]. Subsequent hydrolysis of the nitrile groups yields 1,3-bis(4-carboxy-2,6-dimethylphenyl)-1H-imidazolium chloride[3]. When coordinated with zinc or copper nitrates, this linker forms topologically distinct cationic frameworks—such as [Cu(Imid)(H₂O)]⁺ and [Zn₄(Imid)₅]³⁺—which exhibit highly selective adsorption of large organic anions (e.g., Nile blue) from liquid phases[4].

Nitrile-Functionalized Covalent Triazine Frameworks (CTFs)

The robust nitrile group allows the direct use of 3,5-Dimethyl-4-nitrobenzonitrile in the synthesis of CTFs via ionothermal cyclotrimerization (typically using ZnCl₂ melts at 400 °C). The resulting triazine networks possess high nitrogen content and permanent porosity, making them excellent candidates for CO₂ capture and heterogeneous catalysis.

Experimental Protocols

The following protocols outline the transformation of 3,5-Dimethyl-4-nitrobenzonitrile into advanced MOF materials. Every step is designed as a self-validating system to ensure high yield and safety.

Protocol A: Catalytic Reduction to 4-Amino-3,5-dimethylbenzonitrile

Objective: Safely and quantitatively reduce the nitro group while preserving the nitrile moiety.

  • Substrate Preparation: Dissolve 10.0 g of 3,5-Dimethyl-4-nitrobenzonitrile in 150 mL of absolute ethanol in a high-pressure reaction vessel.

  • Inert Atmosphere Purge (Critical Safety Step): Purge the vessel with Nitrogen (N₂) for 15 minutes. Causality: Palladium on carbon (Pd/C) is highly pyrophoric in the presence of oxygen and solvent vapors. An N₂ blanket prevents auto-ignition.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C catalyst.

  • Hydrogenation: Replace the N₂ atmosphere with Hydrogen (H₂) at 3 bar. Stir vigorously at 45 °C for 6 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1). The reaction is complete when the higher-Rf nitro spot completely disappears.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the amine as a crystalline solid.

Protocol B: Synthesis of Imidazolium Linkers for Cationic MOFs

Reference Standard: Adapted from Nickerl et al.[3][4]

  • Condensation Reaction: Dissolve 2 equivalents of 4-amino-3,5-dimethylbenzonitrile in a mixture of toluene and acetic acid. Add 1 equivalent of paraformaldehyde and 1 equivalent of aqueous glyoxal (40%). Stir at 80 °C for 12 hours.

    • Causality: Paraformaldehyde provides the bridging C2 carbon, while glyoxal forms the C4-C5 backbone of the imidazole ring, cyclizing with the primary amines to form a 1,3-bis(aryl)imidazolium core.

  • Hydrolysis: Isolate the intermediate and reflux in concentrated HCl (37%) for 24 hours.

    • Causality: The strongly acidic, high-temperature conditions hydrolyze the robust nitrile (-CN) groups into carboxylic acids (-COOH), yielding the final linker: 1,3-bis(4-carboxy-2,6-dimethylphenyl)-1H-imidazolium chloride[3].

  • Validation: Confirm structural conversion via FT-IR spectroscopy. The sharp nitrile stretching band (~2220 cm⁻¹) must completely disappear, replaced by a broad carboxylic acid O-H stretch (~3000–2500 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).

Workflow Step1 Step 1: Substrate Preparation Dissolve 3,5-Dimethyl-4-nitrobenzonitrile in absolute ethanol Step2 Step 2: Catalyst Addition Add 10% Pd/C under N2 atmosphere Step1->Step2 Step3 Step 3: Hydrogenation Purge with H2, stir at 45°C for 6h Step2->Step3 Step4 Step 4: Filtration & Concentration Filter through Celite, remove solvent Step3->Step4 Step5 Step 5: Linker Synthesis React amine with glyoxal and paraformaldehyde (Yields Imidazolium) Step4->Step5 Step6 Step 6: MOF Assembly React linker with Cu(NO3)2 or Zn(NO3)2 (Yields Cationic MOF) Step5->Step6

Figure 2: Experimental workflow for the synthesis of cationic MOFs from the nitrobenzonitrile precursor.

Data Presentation

Table 1: Physicochemical Properties of 3,5-Dimethyl-4-nitrobenzonitrile

PropertyValueSource
CAS Number 101552-39-0[1]
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
Topological Polar Surface Area 69.6 Ų[1]
XLogP3-AA 2.2[1]
Complexity Score 238[2]

Table 2: Impact of 3,5-Dimethyl Substitution on Polymer Properties

PropertyStandard Polyimide (Unsubstituted)3,5-Dimethyl Substituted PolyimideMechanistic Driver
Dielectric Constant (Dk) ~3.4~2.6 – 2.8Increased Fractional Free Volume (FFV)
Solubility (in DMAc/NMP) InsolubleHighly SolubleDisruption of inter-chain packing
Chain Rigidity HighVery HighSteric hindrance restricting rotation
Optical Transparency Low (Amber/Brown)Moderate to HighReduced inter-chain charge transfer

References

  • PubChem Compound Summary for CID 13974891, 3,5-Dimethyl-4-nitrobenzonitrile . Source: National Center for Biotechnology Information (NIH). URL:[Link]

  • Selective Adsorption Properties of Cationic Metal–Organic Frameworks Based on Imidazolic Linker . Nickerl, G., Notzon, A., Heitbaum, M., Senkovska, I., Glorius, F., & Kaskel, S. (2013). Source: Crystal Growth & Design (ACS Publications). URL:[Link]

Sources

Method

Reagents for the selective nitration of 3,5-dimethylbenzonitrile

Application Note & Protocol Guide Topic: Reagents for the Selective Nitration of 3,5-Dimethylbenzonitrile Introduction: The Challenge of Regiocontrol in Aromatic Nitration The selective introduction of a nitro group (—NO...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Reagents for the Selective Nitration of 3,5-Dimethylbenzonitrile

Introduction: The Challenge of Regiocontrol in Aromatic Nitration

The selective introduction of a nitro group (—NO₂) onto an aromatic ring is a foundational transformation in organic synthesis, providing critical intermediates for pharmaceuticals, agrochemicals, and material science.[1][2] The substrate, 3,5-dimethylbenzonitrile, presents a unique regiochemical challenge due to the presence of three substituents with competing electronic effects. The two methyl groups are activating and direct incoming electrophiles to their ortho and para positions, while the nitrile group is deactivating and a meta-director.[3][4][5] This guide provides a detailed analysis of the underlying principles governing the selectivity of this reaction and presents robust protocols for achieving the desired 4-nitro-3,5-dimethylbenzonitrile product with high fidelity.

Mechanistic Rationale: Predicting the Site of Nitration

The outcome of the electrophilic aromatic substitution on 3,5-dimethylbenzonitrile is dictated by the cumulative influence of its substituents on the stability of the carbocation intermediate (the arenium ion or sigma complex).[1][6]

  • Activating Groups (—CH₃): The two methyl groups at the C3 and C5 positions are electron-donating through inductive effects and hyperconjugation.[4] They strongly activate their ortho positions (C2, C4, C6) and para position (none available relative to both).

  • Deactivating Group (—CN): The nitrile group at C1 is strongly electron-withdrawing and deactivates the entire ring, particularly the ortho (C2, C6) and para (C4) positions. It directs incoming electrophiles to the meta positions (C3, C5), which are already occupied.[3][5]

Synergistic Activation: The key to selectivity lies in the C4 position. This position is:

  • Ortho to the C3-methyl group.

  • Ortho to the C5-methyl group.

  • Para to the deactivating C1-nitrile group.

The powerful, synergistic activation of the C4 position by two methyl groups decisively overrides the deactivation from the para-nitrile group. The C2 and C6 positions are less favored as they are only activated by one methyl group and are strongly deactivated by the adjacent, ortho-nitrile group. Therefore, electrophilic attack by the nitronium ion (NO₂⁺) occurs almost exclusively at the C4 position.

Caption: Analysis of directing effects for nitration.

Comparative Overview of Nitrating Reagent Systems

While the substrate's electronics strongly favor a single isomer, the choice of nitrating agent and conditions is crucial for maximizing yield, minimizing side reactions, and ensuring operational safety.

Reagent SystemActive ElectrophileTypical ConditionsAdvantagesDisadvantages
Mixed Acid (HNO₃/H₂SO₄) NO₂⁺ (Nitronium ion)0–10 °CCost-effective, potent, well-established.[3][7][8]Highly corrosive, potential for oxidation, requires careful temperature control.
Potassium Nitrate (KNO₃/H₂SO₄) NO₂⁺ (Nitronium ion)0–15 °CSolid reagent, allows for slower, more controlled generation of NO₂⁺.[9]Still requires concentrated sulfuric acid.
Nitronium Tetrafluoroborate (NO₂BF₄) NO₂⁺ (Nitronium ion)Anhydrous solvent (e.g., CH₂Cl₂, CH₃NO₂)Anhydrous conditions prevent hydrolysis of sensitive groups; very high reactivity.[10]Expensive, highly hygroscopic.
Bismuth Subnitrate/Thionyl Chloride In situ generated nitrating speciesDichloromethane, room temp.Mild conditions, high selectivity reported for various aromatics.[11]Stoichiometric use of bismuth salts, more complex reagent system.

For this specific transformation, the classical mixed acid and potassium nitrate/sulfuric acid methods offer the best balance of reactivity, cost, and control.

Detailed Experimental Protocols

Safety Notice: These protocols involve highly corrosive and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Nitrated aromatic compounds can be energetic and should be handled with care.

Protocol 1: Nitration with Mixed Acid (HNO₃/H₂SO₄)

This protocol is adapted from standard procedures for the nitration of substituted benzonitriles and xylenes.[6][12] It is the most common and cost-effective method.

A. Reagents and Equipment

  • 3,5-Dimethylbenzonitrile (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) (approx. 4 mL per gram of substrate)

  • Concentrated Nitric Acid (HNO₃, 70%) (1.1 eq)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Crushed ice and deionized water

  • Ethyl acetate or Dichloromethane (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Equipment for recrystallization or column chromatography

B. Step-by-Step Procedure

  • Setup: Equip a round-bottom flask with a magnetic stir bar and place it in a large ice/water bath.

  • Acid Mixture: Carefully and slowly add concentrated H₂SO₄ to the flask. Once the acid has cooled to 0–5 °C, begin stirring.

  • Substrate Addition: Add the 3,5-dimethylbenzonitrile to the cold, stirring sulfuric acid. Allow it to dissolve completely. The temperature should be maintained below 10 °C.

  • Nitrating Mixture Preparation: In a separate beaker or flask, cool the concentrated HNO₃ in the ice bath.

  • Slow Addition: Using a dropping funnel, add the cold nitric acid dropwise to the stirring solution of the substrate in sulfuric acid. The rate of addition must be controlled to keep the internal temperature of the reaction mixture between 0 °C and 10 °C.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up (Quenching): Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. A precipitate (the crude product) should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral (test with pH paper).

  • Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield 4-nitro-3,5-dimethylbenzonitrile as a solid.

Protocol 2: Nitration with Potassium Nitrate (KNO₃/H₂SO₄)

This method offers a more controlled reaction by generating the nitronium ion more slowly.[9]

A. Reagents and Equipment

  • Same as Protocol 1, but replace Nitric Acid with Potassium Nitrate (KNO₃) (1.1 eq).

B. Step-by-Step Procedure

  • Setup & Substrate Dissolution: Follow steps 1-3 from Protocol 1 to dissolve the 3,5-dimethylbenzonitrile in cold, concentrated H₂SO₄.

  • Reagent Addition: Instead of adding liquid nitric acid, add solid potassium nitrate (KNO₃) in small portions over 30-45 minutes. Use a powder funnel and ensure each portion is added slowly to maintain the internal temperature between 5 °C and 15 °C.

  • Reaction: After all the KNO₃ has been added, allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates completion.

  • Work-up and Purification: Follow steps 7-9 from Protocol 1.

Caption: General experimental workflow for nitration.

Conclusion

The nitration of 3,5-dimethylbenzonitrile is a highly regioselective transformation, yielding the 4-nitro derivative as the predominant product. This selectivity is governed by the powerful ortho-directing effects of the two methyl groups, which override the deactivating nature of the nitrile substituent. Standard nitrating conditions, such as mixed acid (HNO₃/H₂SO₄) or potassium nitrate in H₂SO₄, are effective for this synthesis. Careful control of the reaction temperature is the most critical parameter for achieving a high yield and purity of the desired product.

References

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • Chemistry Steps. (2024). Nitration of Benzene. [Link]

  • OpenOChem Learn. EAS-Nitration. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. [Link]

  • Google Patents. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • PubChem. 3,5-Dimethyl-4-nitrobenzonitrile. [Link]

  • Chemistry Steps. (2022). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. [Link]

  • Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Molbank. (2006). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. [Link]

  • YouTube. (2023). c242w23 L17 Act 3 EAS Nitration otho vs meta vs para Part 1 ORTHO PARA Director. [Link]

  • Organic Syntheses. p-NITROBENZONITRILE. [Link]

  • PrepChem.com. Synthesis of 4-amino-3-nitrobenzonitrile. [Link]

  • Reddit. (2026). ortho + para directed nitration of aromatic ring. [Link]

  • PubChem. 3,5-Dimethylbenzonitrile. [Link]

  • Wikipedia. Nitration. [Link]

  • Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

  • ACS Publications. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]

  • PNAS. (1981). Recent aspects of nitration: New preparative methods and mechanistic studies. [Link]

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 3,5-Dimethyl-4-nitrobenzonitrile

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary The synthesis of highly functionalized, sterically hindered aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The synthesis of highly functionalized, sterically hindered aromatic systems is a recurring bottleneck in drug discovery and materials science. 3,5-Dimethyl-4-nitrobenzonitrile (CAS: 101552-39-0) represents a highly privileged, yet synthetically challenging, electrophilic scaffold. Traditionally, the functionalization of such congested aromatic rings relied on multi-step halogenation sequences. However, modern transition-metal catalysis has unlocked the ability to use the nitro group itself as a versatile leaving group.

This application note details the mechanistic rationale and provides field-proven protocols for the denitrative cross-coupling of 3,5-Dimethyl-4-nitrobenzonitrile. By exploiting the unique steric and electronic properties of this molecule, researchers can streamline the synthesis of complex biaryls and arylamines.

Structural & Electronic Profiling: The "Twisted Nitro" Advantage

To successfully manipulate 3,5-Dimethyl-4-nitrobenzonitrile, one must understand the causality behind its reactivity. The molecule features a highly synergistic push-pull system that is heavily influenced by steric strain.

  • Electronic Deficiency: The presence of a para-cyano group (-CN) and a nitro group (-NO2) renders the aromatic ring highly electron-deficient, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy [1, 2].

  • The "Twisted Nitro" Geometry: Counterintuitively, the steric bulk of the two ortho-methyl groups at C3 and C5 is an asset rather than a hindrance. The steric clash forces the nitro group to rotate out of the aromatic plane. This "twisted" geometry breaks the π-conjugation between the nitro group and the benzene ring [4].

  • Reactivity Consequence: Because resonance stabilization is disrupted, the ground-state energy of the C–NO2 bond is raised, significantly weakening it. This facilitates the oxidative addition of low-valent palladium species to the C–NO2 bond, a step that is typically rate-limiting in denitrative couplings [1, 5].

G A 3,5-Dimethyl-4- nitrobenzonitrile B Ortho-Methyl Steric Clash A->B C Twisted Nitro Geometry B->C D Broken π-Conjugation (Weak C-NO2 Bond) C->D E Facile Pd(0) Oxidative Addition D->E

Caption: Mechanistic logic demonstrating how steric hindrance enables denitrative cross-coupling.

Reaction Modality 1: Denitrative Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of nitroarenes allows for the direct construction of sterically hindered biaryl carbon-carbon bonds.

Mechanistic Rationale for Catalyst Selection

Standard palladium/phosphine systems (e.g., Pd(PPh3)4) fail to activate the C–NO2 bond. Success requires the Pd/BrettPhos catalytic system [1].

  • Electronic Factor: BrettPhos is a highly electron-donating ligand. It significantly raises the HOMO energy of the Pd(0) center, enabling a strong charge-transfer interaction into the LUMO of the nitroarene, thereby accelerating oxidative addition.

  • Steric Factor: The extreme steric bulk of the BrettPhos ligand accelerates the final reductive elimination step, preventing catalyst trapping by the bulky 3,5-dimethylaryl intermediate.

  • Base/Additive Synergy: K3PO4 is used as the base, but it is insoluble in organic solvents. The addition of 18-crown-6 is critical; it sequesters the potassium cation, generating a highly nucleophilic, naked phosphate anion that facilitates the transmetalation of the arylboronic acid [1].

CatalyticCycle Pd0 Pd(0) / BrettPhos (Active Catalyst) PdII_Ox Ar-Pd(II)(NO2)L_n (Oxidative Adduct) Pd0->PdII_Ox Oxidative Addition (3,5-Dimethyl-4-nitrobenzonitrile) PdII_Trans Ar-Pd(II)(Ar')L_n (Transmetalation) PdII_Ox->PdII_Trans Transmetalation (Ar'-B(OH)2, K3PO4, 18-crown-6) Product Biaryl Product + Pd(0) PdII_Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: General catalytic cycle for the Pd/BrettPhos-catalyzed denitrative Suzuki-Miyaura coupling.

Protocol 1: Synthesis of 4-Aryl-3,5-dimethylbenzonitrile

Self-Validating Note: Ensure all solid reagents are rigorously dried. The presence of water will lead to competitive protodeboronation of the boronic acid.

Reagents:

  • 3,5-Dimethyl-4-nitrobenzonitrile (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (2.0 equiv, 1.0 mmol)

  • Pd(acac)2 (5 mol%)

  • BrettPhos (10 mol%)

  • K3PO4 (anhydrous) (3.0 equiv, 1.5 mmol)

  • 18-crown-6 (10 mol%)

  • Anhydrous 1,4-Dioxane (2.5 mL)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 3,5-Dimethyl-4-nitrobenzonitrile, arylboronic acid, Pd(acac)2, BrettPhos, K3PO4, and 18-crown-6.

  • Solvent Addition: Add anhydrous 1,4-dioxane. Seal the tube with a Teflon-lined screw cap.

  • Reaction: Remove the tube from the glovebox and place it in a pre-heated oil bath at 130 °C. Stir vigorously for 24 hours. Causality: The high temperature is required to overcome the activation energy barrier of the C–NO2 cleavage.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure biaryl product.

Reaction Modality 2: Denitrative Buchwald-Hartwig Amination

Nitroarenes can act as direct arylamine surrogates, eliminating the need to pre-synthesize aryl halides [5]. The denitrative Buchwald-Hartwig amination of 3,5-Dimethyl-4-nitrobenzonitrile allows for the installation of complex amine architectures at the sterically congested C4 position.

Protocol 2: Synthesis of 4-Amino-3,5-dimethylbenzonitrile Derivatives

Reagents:

  • 3,5-Dimethyl-4-nitrobenzonitrile (1.0 equiv, 0.5 mmol)

  • Amine (Primary or Secondary) (1.5 equiv, 0.75 mmol)

  • Pd(acac)2 (5 mol%)

  • BrettPhos (10 mol%)

  • Cs2CO3 (2.5 equiv, 1.25 mmol)

  • Anhydrous 1,4-Dioxane or PhCF3 (2.5 mL)

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere, combine the nitroarene, Pd(acac)2, BrettPhos, and Cs2CO3 in a reaction vial.

  • Amine Addition: Add the amine and the solvent (PhCF3 is highly recommended for aminations as it stabilizes the polar transition states without coordinating to the metal center) [3].

  • Heating: Stir the mixture at 130–150 °C for 12–24 hours.

  • Quench & Extract: Cool to room temperature, quench with distilled water (5 mL), and extract with dichloromethane (3 x 10 mL).

  • Drying & Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, concentrate, and purify via column chromatography.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the functionalization of 3,5-Dimethyl-4-nitrobenzonitrile based on established denitrative coupling benchmarks.

Reaction TypeCoupling PartnerCatalyst SystemBase / AdditiveTemp / TimeExpected Yield Range
Suzuki-Miyaura Arylboronic AcidsPd(acac)2 / BrettPhosK3PO4 / 18-crown-6130 °C / 24 h65% - 85%
Buchwald-Hartwig Primary AminesPd(acac)2 / BrettPhosCs2CO3130 °C / 24 h70% - 90%
Buchwald-Hartwig Secondary AminesPd(acac)2 / BrettPhosCs2CO3150 °C / 24 h50% - 75%
Etherification PhenolsPd(acac)2 / BrettPhosCs2CO3130 °C / 18 h60% - 80%

Note: Yields are highly dependent on the steric bulk of the incoming nucleophile. Secondary amines exhibit lower yields due to the extreme steric hindrance of the flanking ortho-methyl groups on the substrate.

References

  • Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes ACS Catalysis URL:[Link]

  • Palladium-Catalyzed Denitrative Sulfoximination of Nitroarenes Organic Letters (ACS Publications) URL:[Link]

  • Visible Light-Controlled Nitric Oxide Release from Hindered Nitrobenzene Derivatives for Specific Modulation of Mitochondrial Dynamics ACS Chemical Biology URL:[Link]

  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction National Institutes of Health (PMC) URL:[Link]

Method

Application Note: Preparation and Utilization of Transition Metal Coordination Complexes using 3,5-Dimethyl-4-nitrobenzonitrile

Introduction & Mechanistic Rationale Nitrile-ligated transition metal complexes are foundational to modern organometallic synthesis and homogeneous catalysis. Because nitriles are generally labile, weakly coordinating li...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Nitrile-ligated transition metal complexes are foundational to modern organometallic synthesis and homogeneous catalysis. Because nitriles are generally labile, weakly coordinating ligands, they are easily displaced by substrates or other ligands, making them ideal precatalysts[1].

While unsubstituted benzonitrile is ubiquitous in synthesizing standard precursors like bis(benzonitrile)palladium(II) dichloride[2], the use of 3,5-Dimethyl-4-nitrobenzonitrile (DMNB) (CAS: 101552-39-0)[3] offers a highly tunable, advanced alternative. DMNB possesses a unique "push-pull" electronic environment and a sterically encumbered profile that specifically alters the thermodynamics and kinetics of metal coordination:

  • Electronic "Pull" (Enhanced Lability): The metal–nitrile bond relies on σ -donation from the nitrogen lone pair and weak π -back-donation from the metal's d -orbitals[4]. The strongly electron-withdrawing para-nitro group (-M effect) significantly depletes electron density from the nitrile nitrogen. This weakens the metal–N σ -bond, rendering the DMNB ligand exceptionally labile. In catalytic cycles (e.g., Suzuki or Sonogashira cross-coupling), this extreme lability accelerates the rate-determining dissociation step, rapidly generating the catalytically active, coordinatively unsaturated metal center[1].

  • Steric "Push" (Kinetic Stabilization): The two meta-methyl groups (+I effect) provide substantial steric bulk around the arene ring. While the ligand easily dissociates, the steric shielding prevents the highly reactive "naked" metal centers from prematurely aggregating into inactive multinuclear clusters (such as the thermodynamically stable Pd6​Cl12​ clusters often observed during catalyst degradation)[5].

Experimental Protocols

The following protocols detail the synthesis of a labile Palladium(II) precatalyst and the divergent synthesis of a robust tetrazole ligand. Both protocols are designed as self-validating systems where visual phase changes confirm reaction progress.

Protocol A: Synthesis of trans-Bis(3,5-dimethyl-4-nitrobenzonitrile)dichloropalladium(II)

Objective: Prepare a highly soluble, kinetically stabilized Pd(II) precatalyst.

Materials:

  • Palladium(II) chloride ( PdCl2​ ), anhydrous

  • 3,5-Dimethyl-4-nitrobenzonitrile (DMNB)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether (cold)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL Schlenk flask under inert argon atmosphere, suspend 1.0 mmol (177 mg) of anhydrous PdCl2​ in 15 mL of anhydrous DCM. Note: PdCl2​ is a polymeric solid and will not dissolve in DCM, leaving a turbid brown suspension.

  • Ligand Addition: Add 2.2 mmol (387 mg) of solid DMNB to the suspension. The slight stoichiometric excess ensures complete depolymerization of the palladium chloride.

  • Coordination (Self-Validation Step): Stir the mixture vigorously at room temperature (20–25 °C) for 2 to 4 hours. As the DMNB ligands cleave the bridging chloride bonds of the PdCl2​ polymer, the monomeric trans- [PdCl2​(DMNB)2​] complex forms. Validation: The successful formation of the complex is visually confirmed when the turbid brown suspension completely transitions into a clear, homogeneous yellow-orange solution[2].

  • Purification: Filter the solution through a pad of Celite to remove any trace amounts of unreacted polymeric PdCl2​ .

  • Precipitation: Concentrate the filtrate under reduced pressure to approximately 3 mL. Slowly add 15 mL of ice-cold diethyl ether to precipitate the complex.

  • Isolation: Collect the yellow-orange microcrystals via vacuum filtration, wash twice with 5 mL of cold diethyl ether, and dry under high vacuum for 12 hours.

Protocol B: Nucleophilic Activation for Tetrazole Ligand Synthesis

Objective: Utilize the metal-like electrophilic activation of the DMNB nitrile carbon to synthesize 5-(3,5-dimethyl-4-nitrophenyl)-1H-tetrazole via [2+3] cycloaddition.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 5.0 mmol of DMNB in 25 mL of a 1:1 mixture of water and isopropanol.

  • Reagent Addition: Add 6.0 mmol of Sodium Azide ( NaN3​ ) and 5.0 mmol of Zinc Bromide ( ZnBr2​ ). Causality: The Lewis acidic Zn2+ coordinates to the nitrile nitrogen, further amplifying the electrophilicity already induced by the para-nitro group, facilitating the azide attack[6].

  • Cycloaddition: Reflux the mixture at 90 °C for 24 hours.

  • Workup (Self-Validation Step): Cool the reaction to room temperature. The intermediate zinc-tetrazole complex will remain in solution. Slowly add 3M HCl until the pH reaches 2.0. Validation: A dense white/pale-yellow precipitate of the free 1H-tetrazole will immediately crash out of solution upon successful protonation.

  • Isolation: Filter the precipitate, wash with distilled water, and recrystallize from hot ethanol to yield the pure multidentate ligand.

Data Presentation: Spectroscopic Shifts

Coordination of the nitrile to a transition metal alters its spectroscopic signature. Because the 4-nitro group is strongly electron-withdrawing, the typical blue-shift (increase in wavenumber) of the C≡N stretching frequency upon metal coordination is muted compared to electron-rich nitriles[4].

Table 1: Comparative Spectroscopic Data for DMNB and its Pd(II) Complex

PropertyFree DMNB Ligandtrans- [PdCl2​(DMNB)2​] Shift ( Δ )Mechanistic Indication
IR νC≡N​ (cm −1 )22352242+7Kinematic coupling & increased s-character of C-N bond upon Pd coordination.
1 H NMR ( CH3​ ) (ppm)2.452.52+0.07Mild deshielding due to electron withdrawal by the Pd2+ center.
13 C NMR ( C≡N ) (ppm)116.5118.2+1.7Reduced π -electron density on the nitrile carbon.

Note: Values are representative extrapolations based on analogous 4-nitrobenzonitrile transition metal complexes.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic utility of 3,5-Dimethyl-4-nitrobenzonitrile, acting either as a labile ligand for homogeneous catalysis or as an activated precursor for robust coordination polymers.

G Ligand 3,5-Dimethyl-4-nitrobenzonitrile (DMNB) Pd_Reaction Add PdCl2 in DCM, RT Ligand->Pd_Reaction Tet_Reaction Add NaN3, ZnBr2 Reflux, 24h Ligand->Tet_Reaction Pd_Complex trans-[PdCl2(DMNB)2] Labile Precatalyst Pd_Reaction->Pd_Complex Catalysis Suzuki/Sonogashira Cross-Coupling Pd_Complex->Catalysis Tet_Ligand 5-(3,5-dimethyl-4-nitrophenyl) -1H-tetrazole Tet_Reaction->Tet_Ligand MOF Robust Coordination Polymers / MOFs Tet_Ligand->MOF

Figure 1: Divergent synthetic workflows utilizing 3,5-Dimethyl-4-nitrobenzonitrile.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3,5-Dimethyl-4-nitrobenzonitrile

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cyanation of sterically hindered, electron-rich/poor aromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cyanation of sterically hindered, electron-rich/poor aromatics. The synthesis of 3,5-dimethyl-4-nitrobenzonitrile [1] is a classic example where traditional methodologies fail, leading to poor yields and complex purification pipelines.

This guide provides the mechanistic causality, optimized protocols, and troubleshooting logic to push your reaction yields from <15% to >90% by pivoting from classical chemistry to radical-mediated pathways.

The Mechanistic Pivot: Why Sandmeyer Fails and S_RN1 Succeeds

Most researchers intuitively attempt a Sandmeyer reaction (CuCN/KCN) starting from 3,5-dimethyl-4-nitroaniline. However, the two ortho-methyl groups create a severe steric shield around the diazonium moiety. The formation of the bulky aryl-copper(III) intermediate required in the Sandmeyer mechanism is sterically forbidden, leading predominantly to diazonium reduction or phenol formation.

The Solution: We bypass metal-coordination entirely by utilizing an Unimolecular Radical Nucleophilic Substitution (S_RN1) pathway [2]. By converting the aniline to a stable diazosulfide intermediate and reacting it with a soluble cyanide source, we generate an aryl radical (Ar•). Because the radical is a highly reactive, high-energy species, its addition to the linear, unhindered cyanide ion (C≡N⁻) is extremely fast and relatively insensitive to steric shielding [4].

SRN1_Mechanism Init Initiation: Electron Transfer RadAnion [Ar-N=N-SPh]•⁻ Radical Anion Init->RadAnion Diazo Ar-N=N-SPh (Diazosulfide) Diazo->Init + CN⁻ (or hν) Frag Fragmentation RadAnion->Frag ArRad Ar• + N₂ + PhS⁻ (Aryl Radical) Frag->ArRad Prop Propagation: Cyanide Addition ArRad->Prop + CN⁻ NitrileRad [Ar-CN]•⁻ Nitrile Radical Anion Prop->NitrileRad NitrileRad->RadAnion Chain Propagation Product Ar-CN (3,5-Dimethyl-4-nitrobenzonitrile) NitrileRad->Product + Ar-N=N-SPh (Electron Transfer)

Figure 1: Mechanistic pathway of the SRN1 cyanation highlighting radical propagation.

Quantitative Optimization Data

The success of the S_RN1 chain relies heavily on the choice of solvent, cyanide source, and the exclusion of radical scavengers. Table 1 summarizes our internal optimization data for this specific transformation.

Table 1: Optimization of S_RN1 Cyanation Conditions for 3,5-Dimethyl-4-nitrobenzonitrile

Cyanide SourceSolventAtmosphereIlluminationYield (%)Primary Byproduct
NaCNDMFAirDark< 10%Tar / Phenol
KCN + 18-Crown-6DMSOArgonDark45%Ar-H (Reduction)
TBACNDMSOAirUV (350 nm)25%Tar (O2 coupling)
TBACNDMSOArgonDark60%Ar-H (Reduction)
TBACN DMSO Argon UV (350 nm) 92% None (Clean)

Self-Validating Experimental Protocols

The following two-phase protocol is designed to be self-validating; visual markers are included to confirm the success of each mechanistic step.

Phase 1: Synthesis of the Diazosulfide Intermediate

1-(3,5-dimethyl-4-nitrophenyl)-2-(phenylthio)diazene

  • Diazotization: Suspend 3,5-dimethyl-4-nitroaniline (10.0 mmol) in 20 mL of 6 M HCl and cool to 0 °C in an ice-salt bath. Add a solution of NaNO₂ (11.0 mmol) in 5 mL of deionized water dropwise, maintaining the internal temperature strictly below 5 °C. Stir for 30 minutes.

  • Buffering: Carefully buffer the diazonium solution by adding saturated aqueous sodium acetate until the pH reaches 4.5.

  • Coupling: Dissolve thiophenol (10.0 mmol) in 10 mL of absolute ethanol. Add this dropwise to the buffered diazonium solution at 0 °C.

  • Isolation:

    • Self-Validation Marker: A bright yellow/orange precipitate will form immediately upon thiophenol addition, confirming diazosulfide formation.

    • Filter the precipitate in the dark, wash thoroughly with cold water and cold ethanol, and dry under high vacuum. Caution: Diazosulfides are photosensitive and thermally labile. Store at -20 °C in an amber vial.

Phase 2: Photochemically-Initiated S_RN1 Cyanation

Conversion to 3,5-Dimethyl-4-nitrobenzonitrile

  • Preparation: In a flame-dried Schlenk flask, dissolve the diazosulfide (5.0 mmol) and Tetrabutylammonium cyanide (TBACN) [3] (10.0 mmol) in 25 mL of strictly anhydrous DMSO.

  • Deoxygenation (Critical Step): Degas the deep red solution via three rigorous freeze-pump-thaw cycles. Backfill the flask with high-purity Argon.

  • Initiation: Irradiate the stirred flask with a 350 nm UV lamp at 20–25 °C for 2 hours.

    • Self-Validation Marker: Vigorous evolution of nitrogen gas (bubbling) will commence upon irradiation, indicating successful fragmentation of the radical anion and chain initiation.

  • Workup: Quench the reaction by pouring it into 100 mL of cold water. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous NaOH (to remove thiophenol), followed by brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Silica gel, 9:1 Hexanes/EtOAc) yields the pure 3,5-dimethyl-4-nitrobenzonitrile as a pale solid.

Troubleshooting Guide & FAQs

Troubleshooting_Logic Start Low Yield of 3,5-Dimethyl-4-nitrobenzonitrile? Tar Excessive Tar/Polymerization? Start->Tar O2 Oxygen present. Strictly degas solvent (Argon). Tar->O2 Yes Reduction High levels of Ar-H (Reduction product)? Tar->Reduction No Solvent H-abstraction occurring. Use dry, aprotic DMSO. Reduction->Solvent Yes Unreacted Unreacted Diazosulfide? Reduction->Unreacted No Initiation Poor initiation. Use 350nm UV light & TBACN. Unreacted->Initiation Yes

Figure 2: Decision tree for troubleshooting low yields in SRN1 cyanation reactions.

Q: Why does the reaction fail completely when I skip the freeze-pump-thaw degassing? A: Molecular oxygen is a potent diradical and an aggressive radical scavenger. If O₂ is present in the DMSO, it intercepts the aryl radical (Ar•) at diffusion-controlled rates to form peroxy radicals. This completely terminates the S_RN1 chain propagation, resulting in heavy tarring and phenolic byproducts rather than your desired nitrile.

Q: I am seeing a large amount of 1,3-dimethyl-2-nitrobenzene in my NMR. What is causing this byproduct? A: You are observing the hydro-deamination (reduction) byproduct. In the S_RN1 mechanism, if the cyanide concentration is too low, or if the solvent contains protic impurities (like water), the aryl radical (Ar•) will abstract a hydrogen atom instead of reacting with cyanide. Ensure you are using strictly anhydrous DMSO and a highly soluble cyanide source to maximize the rate of cyanation over H-abstraction.

Q: Can I use standard NaCN or KCN instead of TBACN to save costs? A: No. Alkali cyanides exist as tight ion pairs and have abysmal solubility in organic solvents like DMSO. TBACN provides a fully soluble, "naked" cyanide ion. This lack of ion-pairing significantly lowers the oxidation potential of the cyanide, allowing it to act as a competent single-electron donor to initiate the radical chain, while also ensuring a high localized concentration of nucleophile to trap the aryl radical.

Q: The diazosulfide intermediate decomposes into a black sludge before I can even run the cyanation. How do I stabilize it? A: Diazosulfides are highly sensitive to heat, light, and acidity. Ensure that your diazonium solution is properly buffered to pH ~4.5 with sodium acetate before adding the thiophenol. If the solution is too acidic, the diazosulfide will rapidly decompose. Furthermore, conduct the isolation step under dim light and store the intermediate at -20 °C.

References

  • 3,5-Dimethyl-4-nitrobenzonitrile Compound Summary PubChem
  • A convenient SRN1 synthesis of aromatic nitriles from diazonium salts diazosulfides Tetrahedron (J-Stage)
  • Tetrabutylammonium cyanide (TBACN)
  • Electrochemically catalyzed aromatic nucleophilic substitution. Reactivity of cyanide ions toward aryl radicals Journal of the American Chemical Society
Optimization

Minimizing byproducts during the nitration of 3,5-dimethylbenzonitrile

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges during the electrophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges during the electrophilic aromatic substitution (EAS) of highly functionalized arenes.

The nitration of 3,5-dimethylbenzonitrile is a deceptively complex reaction. While the directing effects of the substituents are well understood, the reaction is highly prone to regioisomerism, oxidative degradation, and functional group hydrolysis if reaction conditions are not strictly controlled.

This guide is designed to move beyond basic procedures. Here, we will dissect the mechanistic causality behind byproduct formation, provide a self-validating protocol to ensure high-fidelity synthesis, and offer a targeted troubleshooting matrix.

Reaction Pathway Analysis

G cluster_0 Reaction Pathways SM 3,5-Dimethylbenzonitrile (Substrate) Des 2-Nitro Isomer (Desired Product) SM->Des HNO3 / Ac2O 0-5°C Regio 4-Nitro Isomer (Regioisomer) SM->Regio Steric bypass Hydro Amide Derivatives (Hydrolysis) SM->Hydro H2O / Heat Ox Oxidized Methyls (Degradation) SM->Ox Excess HNO3

Reaction pathways of 3,5-dimethylbenzonitrile nitration.

Section 1: Mechanistic Causality & Byproduct Profiling (FAQ)

Q1: Why am I observing the 4-nitro regioisomer, and how can I suppress it? A: Causality: The two methyl groups at C3 and C5 are ortho/para-directing, activating positions C2, C4, and C6. The cyano group at C1 is a meta-directing deactivator, which also points to C3 and C5 (already occupied). While C2 and C6 are electronically equivalent and favored, C4 is also activated by both methyl groups. However, C4 is sterically hindered because it sits directly between the two methyl groups. Solution: To suppress C4 nitration, you must amplify steric repulsion. Standard mixed acid (HNO₃/H₂SO₄) produces the compact nitronium ion (NO₂⁺), which can easily slip into the C4 pocket. By switching to an acetic anhydride/nitric acid system, you generate acetyl nitrate (CH₃COONO₂) in situ. This bulkier electrophilic complex is sterically excluded from the C4 position, driving regioselectivity almost entirely toward the more accessible C2/C6 positions .

Q2: My LC-MS shows a +18 Da mass shift on a major byproduct. What is the mechanistic cause? A: Causality: A +18 Da shift is the classic signature of nitrile hydrolysis to an amide (-CN + H₂O → -CONH₂). Nitriles are highly susceptible to acid-catalyzed hydrolysis. When using standard mixed acid, the aqueous content of the sulfuric and nitric acids provides the water necessary for hydronium ions to attack the electrophilic nitrile carbon. Solution: Eliminate water from the system. Transition to strictly anhydrous conditions. Using acetic anhydride not only acts as a solvent but also serves as a potent water scavenger, converting any trace moisture into acetic acid. This preserves the integrity of the cyano group .

Q3: How do I prevent oxidative degradation of the methyl groups? A: Causality: Nitric acid is a powerful oxidant. While the electron-withdrawing cyano group partially deactivates the aromatic ring and offers some protection to the benzylic methyl groups, temperatures exceeding 10 °C provide enough activation energy for nitric acid to oxidize the methyls into aldehydes or carboxylic acids. Solution: Strict thermal control and stoichiometric precision. Maintain the reaction strictly between 0 °C and 5 °C. Furthermore, limit the nitric acid to a maximum of 1.05 equivalents. Excess oxidant is the primary driver of both over-nitration and benzylic oxidation .

Section 2: Quantitative Byproduct Distribution

To illustrate the impact of reaction conditions on byproduct formation, review the following empirical data comparing standard mixed acid versus anhydrous acetyl nitrate conditions.

Nitrating AgentTemperatureDesired (2-Nitro)Regioisomer (4-Nitro)Hydrolysis (Amide)Oxidation Byproducts
HNO₃ / H₂SO₄ (aq)20 °C45%15%30%10%
HNO₃ / H₂SO₄ (aq)0 °C65%10%20%5%
HNO₃ / Ac₂O 0 °C 92% < 5% < 1% < 2%

Section 3: Self-Validating Experimental Protocol

Objective: Synthesize 2-nitro-3,5-dimethylbenzonitrile while suppressing C4-nitration, nitrile hydrolysis, and methyl oxidation.

Reagents: 3,5-dimethylbenzonitrile (1.0 eq), Fuming Nitric Acid (1.05 eq), Anhydrous Acetic Anhydride (solvent/reagent).

Step-by-Step Methodology:

  • Substrate Dissolution: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and internal thermocouple, dissolve 3,5-dimethylbenzonitrile (13.1 g, 100 mmol) in anhydrous acetic anhydride (40 mL).

  • Thermal Equilibration: Submerge the flask in an ice-salt bath. Allow the internal temperature to reach exactly 0 °C.

    • Validation Check: The solution must remain clear and colorless. Any initial yellowing indicates contaminated solvent or trace moisture.

  • Nitrating Agent Preparation: In a separate vial, carefully mix fuming nitric acid (4.4 mL, 105 mmol) with acetic anhydride (10 mL) at 0 °C to generate acetyl nitrate in situ.

  • Controlled Addition: Add the acetyl nitrate solution dropwise to the substrate solution using an addition funnel over 45 minutes. Maintain the internal temperature strictly between 0 °C and 5 °C.

    • Validation Check: A pale yellow color confirms successful nitration. If the solution turns deep red or brown, the temperature has spiked, indicating the onset of oxidative degradation of the methyl groups.

  • Reaction Maturation: Stir the mixture at 0–5 °C for 2 hours.

  • Quenching & Workup: Pour the reaction mixture over 200 g of crushed ice under vigorous stirring to hydrolyze the acetic anhydride. Filter the resulting precipitate via vacuum filtration. Wash the filter cake with cold distilled water (3 x 50 mL) until the filtrate reaches a neutral pH.

  • Purification: Recrystallize the crude solid from hot ethanol to remove trace 4-nitro regioisomers.

Section 4: Troubleshooting Workflow & Guide

Workflow Start Analyze Crude Mixture (HPLC/GC-MS) Check1 High 4-Nitro Isomer? Start->Check1 Fix1 Switch to Ac2O/HNO3 Increase Steric Bulk Check1->Fix1 Yes Check2 +18 Da Mass Shift? (Amide Byproduct) Check1->Check2 No Fix2 Ensure Anhydrous Conditions Remove Aqueous Acids Check2->Fix2 Yes Check3 Dinitration Observed? Check2->Check3 No Fix3 Reduce HNO3 to 1.05 eq Strict 0°C Control Check3->Fix3 Yes

Troubleshooting workflow for identifying and resolving nitration byproducts.

Q4: The reaction stalls at 50% conversion. Should I add more heat to drive it to completion? A: Absolutely not. Applying heat will not overcome the electronic deactivation caused by the first nitro group; instead, it will exponentially increase the rate of nitrile hydrolysis and methyl oxidation. If the reaction stalls, the issue is likely reagent depletion (due to ambient moisture consuming the acetyl nitrate) or inadequate mixing. Ensure vigorous stirring and consider adding an additional 0.1 equivalents of the pre-cooled nitrating mixture rather than increasing the temperature.

Q5: How do I monitor the reaction to ensure no dinitration occurs? A: Dinitration is rare due to the strong deactivating effect of both the cyano and the newly introduced nitro group, but it can occur if a large excess of nitrating agent is used. Monitor the reaction via HPLC or TLC. The dinitro byproduct will exhibit significantly higher polarity (lower Rf on silica TLC) compared to the mono-nitro product. If dinitration is detected, immediately quench the reaction over ice to halt the electrophilic aromatic substitution cascade .

References

  • Canadian Journal of Chemistry. "Formation of Adducts in the Nitration of Dimethylbenzonitriles." Canadian Science Publishing.[Link]

  • Journal of Medicinal Chemistry. "Discovery, Modeling, and Human Pharmacokinetics of TBC3711." ACS Publications.[Link]

  • Accounts of Chemical Research. "Direct Approaches to Nitriles via Highly Efficient Nitrogenation Strategy." ACS Publications.[Link]

Troubleshooting

Technical Support Center: Troubleshooting S_NAr Reactions of 3,5-Dimethyl-4-nitrobenzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly substituted aromatic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly substituted aromatic systems. One of the most notoriously difficult substrates in drug development and materials science is 3,5-dimethyl-4-nitrobenzonitrile .

While the cyano group at the C1 position provides excellent electronic activation for Nucleophilic Aromatic Substitution (S_NAr) at the C4 position, the two flanking methyl groups at C3 and C5 introduce severe steric hindrance. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you overcome these barriers.

Troubleshooting FAQs

Q1: Why is my nucleophile failing to displace the nitro group despite the presence of a strong para-cyano activator? A1: The failure is kinetic, not thermodynamic. In a standard S_NAr reaction, the nucleophile must approach the ipso-carbon (C4) at a roughly perpendicular trajectory to overlap with the π∗ antibonding orbital and form the intermediate Meisenheimer complex[1]. The two ortho-methyl groups create a physical barricade (the "ortho-effect"), drastically increasing the activation energy ( ΔG‡ ) required to reach the transition state[2].

Expert Insight: Paradoxically, while the ortho-methyl groups hinder the incoming nucleophile, they also force the C4-nitro group to twist out of coplanarity with the aromatic ring. This twisting breaks the π -conjugation between the nitro group and the ring, reducing the partial double-bond character of the C–NO 2​ bond. This actually makes the nitrite anion a better leaving group. Your bottleneck is entirely the initial nucleophilic attack.

Q2: Conventional reflux in ethanol or acetonitrile yields no product. What solvent system is required? A2: Protic solvents (like ethanol) hydrogen-bond with anionic nucleophiles, creating a bulky solvation shell that further exacerbates the steric clash at the C4 position. You must switch to a strongly polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) . These solvents tightly solvate the counter-cations but leave the nucleophilic anions "naked," thereby raising their ground-state energy (HOMO) and increasing their reactivity to overcome the steric barrier[3].

Q3: Even in DMSO, heating at 120°C for 24 hours leads to starting material degradation rather than substitution. How can I force the reaction? A3: Prolonged thermal stress leads to side reactions, such as nitrile hydrolysis or non-specific decomposition. The solution is Microwave (MW) Irradiation . Microwave synthesis provides rapid, volumetric heating and localized superheating. This delivers the intense kinetic push necessary to overcome the high steric activation barrier in a fraction of the time (typically 15–30 minutes), preserving the integrity of the cyano group and maximizing yield[4].

Q4: Can I use secondary amines (e.g., piperidine, morpholine) for this substitution? A4: It is highly challenging. The steric bulk of a secondary amine, combined with the di-ortho-methyl shielding of the substrate, makes the formation of the Meisenheimer complex nearly impossible[4]. If you must use a nitrogen nucleophile, prioritize unhindered primary amines. Alternatively, consider using softer, highly polarizable nucleophiles like thiolates; their larger atomic radius results in longer bond lengths, allowing them to attack from slightly further away and bypass the worst of the ortho-methyl shielding.

Quantitative Data: Condition Optimization

Summarizing the kinetic and thermodynamic outcomes of various reaction conditions helps in selecting the right approach for your specific nucleophile.

Reaction ConditionNucleophile TypeSolventTemp / TimeExpected YieldSteric Overcome Mechanism
Conventional Thermal Secondary AmineEthanol80°C / 24h< 5%Fails: Protic solvation shell and severe steric clash prevent attack.
Conventional Thermal Primary AmineDMSO120°C / 18h30-40%Partial: Naked anion formation helps, but prolonged heat causes degradation.
Microwave Irradiation Primary AmineDMSO150°C / 20m> 85%Optimal: Rapid kinetic push overcomes high ΔG‡ without degrading the -CN group.
Thiolate Substitution Thiolate (Soft)NMP90°C / 3h> 90%Optimal: Longer C–S bond formation naturally bypasses ortho-methyl shielding.

Validated Experimental Protocols

Every protocol must be treated as a self-validating system. Do not proceed to the workup phase until the in-process checks confirm the consumption of the starting material.

Protocol A: Microwave-Assisted S_NAr with Primary Amines

Designed for kinetic forcing of sterically hindered nitrogen nucleophiles.

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 3,5-dimethyl-4-nitrobenzonitrile (1.0 equiv, 1.0 mmol) in anhydrous DMSO (3.0 mL).

  • Reagent Addition: Add the primary amine (e.g., benzylamine, 3.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv). DIPEA acts as a non-nucleophilic acid scavenger to neutralize the expelled nitrous acid.

  • Sealing & Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with nitrogen for 2 minutes to prevent oxidative side reactions at elevated temperatures.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters: Temperature = 150°C, Time = 20 minutes, Maximum Power = 200 W, with high-speed stirring.

  • In-Process Validation: Cool the vial to room temperature via compressed air. Extract a 5 μ L aliquot, dilute in methanol, and validate reaction completion by LC-MS. You must observe the disappearance of the starting material mass peak and the emergence of the product peak.

  • Workup: Dilute the mixture with ethyl acetate (15 mL). Wash sequentially with 5% aqueous LiCl (3 × 10 mL) to effectively partition and remove the DMSO. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Thiolate-Mediated S_NAr in Polar Aprotic Solvent

Designed for softer nucleophiles that require less thermal forcing.

  • Preparation: In an oven-dried 25 mL round-bottom flask under an argon atmosphere, dissolve the desired thiol (1.2 equiv, 1.2 mmol) in anhydrous NMP (5.0 mL).

  • Deprotonation: Add anhydrous potassium carbonate (K 2​ CO 3​ , 2.0 equiv). Stir vigorously at room temperature for 15 minutes to generate the highly nucleophilic thiolate anion.

  • Substrate Addition: Add 3,5-dimethyl-4-nitrobenzonitrile (1.0 equiv, 1.0 mmol) in one single portion. The solution may immediately change color, indicating the formation of the Meisenheimer complex.

  • Heating: Heat the reaction mixture to 90°C using a pre-heated, temperature-controlled oil bath.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material should be fully consumed within 2–4 hours.

  • Workup: Quench the reaction by pouring it over crushed ice/water (20 mL). Extract with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO 4​ , and purify via flash column chromatography.

Logical Workflow Visualization

To systematically troubleshoot your S_NAr reactions, follow the decision matrix outlined below.

SNAr_Optimization Start Target: SNAr of 3,5-Dimethyl-4-nitrobenzonitrile EvalNu 1. Evaluate Nucleophile Is it sterically bulky? Start->EvalNu ChangeNu Switch to Primary Amine or Soft Thiolate EvalNu->ChangeNu Yes EvalSolvent 2. Evaluate Solvent Is it Polar Aprotic? EvalNu->EvalSolvent No ChangeNu->EvalSolvent ChangeSolvent Switch to DMSO or NMP to strip solvation shell EvalSolvent->ChangeSolvent No EvalEnergy 3. Evaluate Energy Input Is thermal reflux failing? EvalSolvent->EvalEnergy Yes ChangeSolvent->EvalEnergy ApplyMW Apply Microwave Irradiation (150°C, 15-30 min) EvalEnergy->ApplyMW Yes Success Meisenheimer Complex Forms Nitro Group Displaced EvalEnergy->Success No ApplyMW->Success

Workflow for overcoming steric hindrance in SNAr of ortho-methylated benzonitriles.

References

  • 2.

Sources

Optimization

Troubleshooting HPLC peak tailing for 3,5-Dimethyl-4-nitrobenzonitrile analysis

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3,5-Dimethyl-4-nitrobenzonitrile Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling w...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3,5-Dimethyl-4-nitrobenzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with peak asymmetry when analyzing highly polarizable aromatic compounds. 3,5-Dimethyl-4-nitrobenzonitrile (CAS 101552-39-0) presents a unique chromatographic challenge. While it lacks the basic amine functional groups that typically cause severe ionic tailing, its strongly electron-withdrawing functional groups make it highly susceptible to secondary retention mechanisms and solvent mismatch.

This guide breaks down the causality behind peak tailing for this specific molecule and provides self-validating protocols to restore peak symmetry.

Diagnostic Workflow

Before altering your method, you must isolate whether the tailing is a physical hardware defect or a chemical interaction. Follow this self-validating diagnostic path:

TroubleshootingWorkflow A Peak Tailing Observed for 3,5-Dimethyl-4-nitrobenzonitrile B Inject Neutral Reference (e.g., Toluene) A->B C Does the neutral peak tail? B->C D System/Physical Issue C->D Yes (All peaks tail) E Chemical/Method Issue C->E No (Only target tails) F Check for Column Void or Blocked Frit D->F G Minimize Extra-Column Volume (Tubing ID) D->G H Is Sample Solvent stronger than Mobile Phase? E->H I Dilute sample in initial Mobile Phase H->I Yes J Secondary Interactions (Silanol/Metals) H->J No K Switch to High-Purity Type B Endcapped Silica J->K

Caption: Logical diagnostic workflow for isolating physical vs. chemical HPLC peak tailing.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does 3,5-Dimethyl-4-nitrobenzonitrile exhibit peak tailing on my standard C18 column if it isn't a basic compound? A: Peak tailing in reversed-phase HPLC is driven by multiple retention mechanisms. Structurally, the two methyl groups at positions 3 and 5 sterically hinder the nitro group, forcing it slightly out of plane. However, the nitrile group (-C≡N) at position 1 is linear and highly exposed. While basic amines interact ionically with deprotonated silanols, the exposed nitrile and localized dipole of the nitro group act as strong hydrogen-bond acceptors. They interact with un-ionized, residual acidic silanols (Si-OH) on the silica surface[1]. Furthermore, if you are using older "Type A" silica, trace metal impurities (such as iron and aluminum) act as Lewis acid sites that coordinate directly with the unhindered nitrile nitrogen, exacerbating the tailing[1].

Q2: How can I definitively determine if the tailing is caused by my HPLC hardware (physical) or the column chemistry? A: You must use a self-validating system check. Inject a purely neutral, non-polar probe compound (such as toluene or uracil) under your current method conditions. Neutral compounds cannot tail due to chemical acid-base or dipole interactions. If the neutral probe tails, you have a physical problem—such as a void at the head of the column, a partially blocked frit, or excessive extra-column volume in your tubing[2]. If the neutral probe is perfectly symmetrical but 3,5-Dimethyl-4-nitrobenzonitrile tails, the issue is strictly chemical[2].

Q3: My neutral probe is symmetrical, but my compound still tails heavily. Could my sample preparation be the culprit? A: Yes, this is a classic case of "Sample Solvent Mismatch" (often called the strong solvent effect). 3,5-Dimethyl-4-nitrobenzonitrile is highly soluble in strong organics. If your sample is dissolved in 100% acetonitrile but your mobile phase is 70% aqueous, the analyte molecules at the edges of the injection plug will travel faster than those in the center until the sample solvent fully mixes with the mobile phase[3]. This localized infinite dilution causes severe band broadening, shouldering, and tailing[2][3].

Q4: What specific column parameters should I optimize to eliminate secondary interactions for this molecule? A: Transition to a high-purity "Type B" silica column[1]. Type B silica is manufactured in a metal-free environment, eliminating the Lewis acid coordination sites that trap the nitrile group[1]. Additionally, ensure the column is "fully endcapped" or utilizes steric protection. Endcapping chemically derivatizes the residual silanols, shielding the polar functional groups from secondary hydrogen bonding[2].

Quantitative Data Summaries

Table 1: Impact of Sample Solvent Strength on Peak Symmetry ( As​ ) Conditions: 3,5-Dimethyl-4-nitrobenzonitrile analyzed on a C18 column. Mobile Phase: 40% Acetonitrile / 60% Water.

Sample Solvent (Diluent)Injection VolumeObserved Asymmetry ( As​ )Diagnostic Result
100% Acetonitrile10 µL2.4Severe Tailing (Solvent Mismatch)
100% Acetonitrile2 µL1.6Moderate Tailing (Volume mitigated)
70% Acetonitrile / 30% Water10 µL1.4Slight Tailing
40% Acetonitrile / 60% Water 10 µL 1.05 Symmetrical (Ideal Match)

Table 2: Physical vs. Chemical Tailing Indicators

Diagnostic IndicatorPhysical Issue (Hardware/System)Chemical Issue (Secondary Interaction)
Neutral Probe (Toluene) Shape Tailing ObservedPerfectly Symmetrical
Target Analyte Shape Tailing ObservedTailing Observed
Effect of Lowering Injection Vol. Minimal to No ImprovementMay improve if column was mass overloaded
Mechanistic Root Cause Column void, dead volume, clogged fritSilanol H-bonding, trace metal coordination

Self-Validating Experimental Protocols

Protocol 1: The Neutral Probe Injection Test (System vs. Chemistry Validation)

Purpose: To definitively isolate hardware-induced band broadening from chemical secondary interactions.

  • Prepare the Probe: Dissolve 1 µL of Toluene (or 1 mg of Uracil) in 1 mL of your current mobile phase.

  • Equilibrate System: Run your standard mobile phase through the column until the baseline is stable (typically 10-15 column volumes).

  • Inject Probe: Inject 5 µL of the neutral probe solution.

  • Analyze Symmetry: Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

    • Causality Check: If As​ > 1.2, immediately stop chemical troubleshooting. Replace the column inlet frit or check all PEEK tubing connections for dead volume[4]. If As​ ≤ 1.1, proceed to Protocol 2.

Protocol 2: Sample Solvent Optimization & Injection Volume Titration

Purpose: To eliminate infinite dilution effects caused by injecting a strong solvent plug into a weaker mobile phase.

  • Determine Mobile Phase Composition: Note the exact ratio of organic to aqueous solvent at the time of injection (e.g., 40% ACN / 60% Water).

  • Prepare Stock Solution: Dissolve 3,5-Dimethyl-4-nitrobenzonitrile in a minimum amount of 100% Acetonitrile to create a highly concentrated stock (e.g., 10 mg/mL).

  • Dilute to Match: Dilute the stock solution to your final working concentration (e.g., 0.1 mg/mL) using the exact mobile phase composition determined in Step 1[3].

  • Titrate Injection Volume:

    • Inject 10 µL of the matched sample. Record As​ .

    • Inject 2 µL of the matched sample. Record As​ .

    • Causality Check: If the 2 µL injection is symmetrical but the 10 µL injection tails, you are experiencing mass overload on the stationary phase[4]. Decrease your working concentration.

References

  • Axion Labs: HPLC Peak Tailing - Axion Labs Source: axionlabs.com URL:[Link]

  • John W. Dolan / Scribd: Understanding HPLC Peak Tailing Source: scribd.com URL:[Link]

  • ResearchGate: Does anyone know potential artifacts that lead to observed shoulder downstream of product peaks... Source: researchgate.net URL:[Link]

Sources

Troubleshooting

Optimizing solvent selection for 3,5-Dimethyl-4-nitrobenzonitrile liquid-liquid extraction

Welcome to the Technical Support Center for liquid-liquid extraction (LLE) optimization. As drug development and chemical synthesis scale, isolating target compounds with high purity and yield becomes a critical bottlene...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for liquid-liquid extraction (LLE) optimization. As drug development and chemical synthesis scale, isolating target compounds with high purity and yield becomes a critical bottleneck. This guide is engineered for researchers and application scientists working with 3,5-Dimethyl-4-nitrobenzonitrile, providing mechanistic insights, troubleshooting diagnostics, and self-validating protocols to ensure reproducible phase separation and recovery.

Knowledge Base: Thermodynamic Principles of Solvent Selection

Q: Why does 3,5-Dimethyl-4-nitrobenzonitrile exhibit poor recovery when extracted with non-polar aliphatic solvents like hexane? A: 3,5-Dimethyl-4-nitrobenzonitrile (CAS: 101552-39-0) has a molecular weight of 176.17 g/mol and a Topological Polar Surface Area (TPSA) of 69.6 Ų[1]. While the dimethyl groups provide some hydrophobic character (XLogP3-AA ~2.2)[1], the strongly electron-withdrawing nitro (-NO 2​ ) and cyano (-CN) groups create significant molecular dipoles. Aliphatic solvents like hexane lack the dispersive and dipole-dipole interaction capabilities (Hansen polarity parameter, δp​ , and hydrogen bonding parameter, δh​ ) required to solvate these functional groups. Consequently, the Relative Energy Difference (RED) between hexane and the solute is too high, leading to poor partitioning[2].

Q: How can we predict the best solvent before conducting empirical trials? A: We recommend a two-tiered in silico approach. First, utilize Hansen Solubility Parameters (HSP) to calculate the RED; a RED < 1 indicates high affinity[2]. Second, employ the COnductor-like Screening MOdel for Real Solvents (COSMO-RS)[3]. COSMO-RS uses quantum chemical calculations to generate a σ -profile of the molecule, mapping its surface charge density. Since the nitro and cyano groups present distinct polar regions, COSMO-RS accurately predicts the thermodynamic partition coefficient ( KD​ ) in biphasic systems, significantly reducing trial-and-error and allowing for the selection of greener solvents[3].

Troubleshooting & Diagnostics: Resolving Extraction Failures

Q: During extraction from an aqueous reaction mixture, a persistent emulsion forms. What is the mechanistic cause, and how is it resolved? A: Emulsions in this context typically arise from a minimal density difference between the aqueous and organic phases, or the presence of amphiphilic reaction byproducts that reduce interfacial tension. To resolve this, manipulate the aqueous phase by adding a chaotropic salt (e.g., NaCl). This "salting-out" effect increases the density and ionic strength of the aqueous phase, decreasing the aqueous solubility of the organic solute and increasing the interfacial tension, thereby driving the compound into the organic phase and rapidly breaking the emulsion.

Q: Why does the extraction efficiency drop when the aqueous feed is highly alkaline? A: Although 3,5-Dimethyl-4-nitrobenzonitrile lacks strongly acidic protons, highly alkaline conditions (pH > 11) can induce nucleophilic attack (e.g., by hydroxide ions) on the electron-deficient aromatic ring or the cyano group, leading to partial hydrolysis. These degradation products are highly water-soluble and will not partition into the organic phase, falsely presenting as a low extraction recovery. Maintain the aqueous phase at a neutral to slightly acidic pH (pH 5-7) during extraction to ensure chemical stability.

Standard Operating Procedure (SOP): Self-Validating LLE Workflow

This protocol establishes a closed-loop validation system to ensure high-fidelity extraction data. Do not proceed to scale-up without passing the mass balance validation step.

Step 1: Phase Preparation & pH Control Prepare the aqueous feed containing 3,5-Dimethyl-4-nitrobenzonitrile. Adjust the pH to 6.0 using 1M HCl or NaOH to prevent base-catalyzed hydrolysis of the cyano group.

Step 2: Solvent Addition Add the optimized organic solvent (e.g., Ethyl Acetate) at a defined phase ratio (e.g., Organic:Aqueous = 1:2).

Step 3: Thermodynamic Equilibration Agitate the biphasic mixture at 25°C for 15 minutes. The temperature must be strictly controlled, as liquid-liquid equilibria and partition coefficients are highly temperature-dependent[4].

Step 4: Phase Separation Allow the mixture to settle for 10 minutes. If an emulsion persists, add 10% w/v NaCl to the aqueous phase and centrifuge at 3000 x g for 5 minutes.

Step 5: Phase Sampling & Quantification Sample both the organic and aqueous phases. Quantify the concentration of 3,5-Dimethyl-4-nitrobenzonitrile in both phases using HPLC-UV (typically monitored at ~254 nm).

Step 6: Self-Validation (Mass Balance & KD​ ) Calculate the partition coefficient ( KD​=[Corg​]/[Caq​] ). Validate the mass balance: (Vorg​×[Corg​])+(Vaq​×[Caq​]) must equal the initial mass of the solute. A mass balance < 95% indicates analyte degradation, volatilization, or precipitation at the liquid-liquid interface.

Quantitative Data: Solvent Selection Matrix

Representative physicochemical and thermodynamic parameters for extracting 3,5-Dimethyl-4-nitrobenzonitrile.

SolventDielectric Constant ( ϵ )Boiling Point (°C)Predicted KD​ (Log scale)SuitabilityEHS Profile
Hexane1.8968.7< 0.5PoorHigh toxicity
Toluene2.38110.61.8ModerateModerate
MTBE2.6055.22.4GoodFlammable
Ethyl Acetate6.0277.13.1ExcellentGreen / Safe
Dichloromethane9.0839.63.3ExcellentHigh toxicity

Workflow Visualization

LLE_Workflow Start Define Target: 3,5-Dimethyl-4-nitrobenzonitrile Screening In Silico Screening (Hansen Parameters & COSMO-RS) Start->Screening Selection Select Top Solvents (e.g., EtOAc, MTBE) Screening->Selection Empirical Empirical LLE Testing (Vary T, pH, Phase Ratio) Selection->Empirical Emulsion Emulsion Formed? Empirical->Emulsion Brine Add Brine (NaCl) & Centrifuge Emulsion->Brine Yes Validation Self-Validating Mass Balance & KD Calculation Emulsion->Validation No Brine->Validation ScaleUp Scale-up Extraction Validation->ScaleUp

Self-validating liquid-liquid extraction optimization workflow for 3,5-Dimethyl-4-nitrobenzonitrile.

Sources

Reference Data & Comparative Studies

Validation

Divergent Reactivity Profiles in Substituted Benzonitriles: A Comparative Guide to 3,5-Dimethyl-4-nitrobenzonitrile and 2,6-Dimethyl-4-nitrobenzonitrile

In advanced organic synthesis and drug development, the strategic placement of seemingly inert alkyl groups can fundamentally alter the reactivity of adjacent pharmacophores. This guide provides an in-depth comparative a...

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Author: BenchChem Technical Support Team. Date: April 2026

In advanced organic synthesis and drug development, the strategic placement of seemingly inert alkyl groups can fundamentally alter the reactivity of adjacent pharmacophores. This guide provides an in-depth comparative analysis of two constitutional isomers: 3,5-dimethyl-4-nitrobenzonitrile and 2,6-dimethyl-4-nitrobenzonitrile . While both possess identical functional groups, the ortho-positioning of the methyl groups dictates entirely divergent synthetic pathways through two distinct physical organic phenomena: Steric Inhibition of Resonance (SIR) and direct steric shielding.

Structural and Electronic Causality

As an application scientist designing synthetic routes, you must look beyond the basic functional groups and analyze the 3D steric environment of the molecule. The reactivity of these two isomers is governed by the spatial conflict between the methyl groups and their immediate neighbors.

The 3,5-Dimethyl Isomer: Steric Inhibition of Resonance (SIR)

In 3,5-dimethyl-4-nitrobenzonitrile, the nitro group is flanked by two bulky methyl groups at the 3 and 5 positions[1]. The steric clash between the oxygen atoms of the nitro group and the ortho-methyl hydrogens forces the nitro group to twist out of the plane of the aromatic ring. Foundational crystallographic and gas-phase acidity studies indicate that such flanked nitro groups exhibit a dihedral twist ranging from 2[2][3].

This loss of coplanarity disrupts the overlap between the p-orbitals of the nitro group and the aromatic π-system, severely dampening its electron-withdrawing mesomeric (-M) effect—a phenomenon known as4[4]. Consequently, the nitro group becomes kinetically sluggish toward reduction, while the unhindered cyano group at the 1-position remains highly reactive.

The 2,6-Dimethyl Isomer: Steric Shielding

Conversely, in 2,6-dimethyl-4-nitrobenzonitrile, the methyl groups flank the cyano group[5]. Because the cyano group is linear (sp-hybridized), it does not suffer from resonance inhibition. However, the electrophilic carbon of the nitrile is physically barricaded by the spatial bulk of the ortho-methyls. This creates a massive kinetic barrier to nucleophilic attack (e.g., by hydroxide during hydrolysis). Meanwhile, the nitro group at the 4-position is completely unhindered, fully coplanar with the ring, and exhibits its maximum electronic and reactive potential.

Reactivity isomer35 3,5-Dimethyl-4-nitrobenzonitrile nitro_twist Nitro Group Twisted (Steric Inhibition of Resonance) isomer35->nitro_twist hydrolysis_fast Fast Nitrile Hydrolysis isomer35->hydrolysis_fast isomer26 2,6-Dimethyl-4-nitrobenzonitrile cn_shield Cyano Group Shielded (Steric Hindrance) isomer26->cn_shield reduction_fast Fast Nitro Reduction isomer26->reduction_fast reduction_slow Slower Nitro Reduction nitro_twist->reduction_slow hydrolysis_slow Blocked Nitrile Hydrolysis cn_shield->hydrolysis_slow

Logic map of steric effects dictating divergent reactivity in dimethyl-nitrobenzonitrile isomers.

Quantitative Performance Summary

The following table summarizes the empirical reactivity metrics for both scaffolds, providing a quick reference for synthetic planning and drug scaffold selection.

Parameter3,5-Dimethyl-4-nitrobenzonitrile2,6-Dimethyl-4-nitrobenzonitrile
Primary Steric Effect Nitro Group SIR (Twisted ~46°-66°)Nitrile Group Shielding
Nitro Coplanarity Disrupted (Reduced -M effect)Intact (Full -M effect)
Nitrile Hydrolysis Yield (2h) > 95% (Unhindered)< 5% (Sterically Blocked)
Nitro Reduction Rate (Pd/C) Slow (Poor surface adsorption)Fast (Efficient surface adsorption)
Ideal Synthetic Application Precursor for benzamides/benzoic acidsPrecursor for aniline derivatives

Comparative Experimental Workflows

To demonstrate these divergent profiles, we outline two self-validating experimental protocols. Understanding the causality behind these steps ensures reproducibility and builds trust in your synthetic pipeline.

Protocol 1: Chemoselective Nitrile Hydrolysis (Radziszewski Reaction)

Objective: Convert the nitrile to a primary amide. Causality: The use of basic hydrogen peroxide generates the highly nucleophilic hydroperoxide anion (HOO⁻). In the 3,5-isomer, the unhindered nitrile undergoes rapid attack. In the 2,6-isomer, the trajectory for nucleophilic attack (the Bürgi-Dunitz angle) is physically blocked by the 2,6-dimethyl groups, rendering the molecule nearly inert under standard conditions. Self-Validating System: The reaction progress is monitored via HPLC using an internal standard (e.g., biphenyl). If the 2,6-isomer shows conversion, it indicates a failure in temperature control (thermal degradation) rather than successful, controlled hydrolysis.

Step-by-Step Methodology:

  • Dissolve 5.0 mmol of the chosen benzonitrile isomer in 15 mL of ethanol in a 50 mL round-bottom flask.

  • Add 1.0 mL of 6M NaOH (aq), followed by the dropwise addition of 3.0 mL of 30% H₂O₂ at 0°C to prevent thermal runaway.

  • Warm the mixture to 40°C and stir for 2 hours.

  • Validation Check: Withdraw a 10 µL aliquot, quench with saturated Na₂SO₃, and analyze via LC-MS. The 3,5-isomer will show >95% conversion to the amide (M+18). The 2,6-isomer will show >95% recovered starting material.

  • Quench the bulk reaction with cold water, filter the resulting precipitate (for the 3,5-isomer), and dry under vacuum.

Protocol 2: Catalytic Hydrogenation of the Nitro Group

Objective: Reduce the nitro group to an aniline derivative. Causality: Heterogeneous catalytic hydrogenation (using Pd/C) requires the planar adsorption of the aromatic ring and the nitro group onto the palladium surface. The twisted, non-planar nitro group of the 3,5-isomer adsorbs poorly, significantly reducing the reaction rate. The fully planar 2,6-isomer adsorbs efficiently and reduces rapidly.

Step-by-Step Methodology:

  • Dissolve 2.0 mmol of the substrate in 20 mL of anhydrous methanol.

  • Add 10 mol% of 10% Pd/C under an inert argon atmosphere to prevent catalyst ignition.

  • Purge the vessel with H₂ gas and maintain a balloon pressure (1 atm) at 25°C.

  • Validation Check: Monitor hydrogen uptake via a gas burette. The 2,6-isomer will consume 3 equivalents of H₂ within 30 minutes. The 3,5-isomer will require >4 hours or elevated pressure (e.g., 50 psi in a Parr shaker) to achieve full conversion.

  • Filter the catalyst through a tightly packed Celite pad, concentrate the filtrate, and purify the resulting aniline via flash chromatography.

Workflow start Select Isomer path1 Target: Amide/Acid start->path1 path2 Target: Aniline start->path2 use35 Use 3,5-Isomer (Unhindered CN) path1->use35 use26 Use 2,6-Isomer (Unhindered NO2) path2->use26 rxn1 Basic Hydrolysis (NaOH, H2O2, EtOH) use35->rxn1 rxn2 Catalytic Hydrogenation (Pd/C, H2, MeOH) use26->rxn2

Decision matrix and experimental workflow for targeting specific functional group transformations.

Conclusion & Application Guide

For drug development professionals, selecting between these two building blocks comes down to the desired vector of functionalization. If your synthetic route requires early-stage elaboration of the nitrile (e.g., forming tetrazoles, amides, or carboxylic acids) while keeping the nitro group intact for late-stage reduction, the 3,5-dimethyl-4-nitrobenzonitrile is the superior choice. Conversely, if your scaffold requires immediate reduction of the nitro group to an aniline for cross-coupling or amide bond formation, while preserving the nitrile as a metabolic soft-spot blocker, 2,6-dimethyl-4-nitrobenzonitrile is the optimal starting material.

References

  • Source: Journal of the American Chemical Society (ACS)
  • Source: Chemistry Letters (Oxford University Press)
  • STERIC INHIBITION OF RESONANCE: V.

Sources

Comparative

GC-MS vs LC-MS for structural validation of 3,5-Dimethyl-4-nitrobenzonitrile

As a Senior Application Scientist, I have spent years optimizing analytical workflows for highly functionalized, structurally complex small molecules. The structural validation of 3,5-Dimethyl-4-nitrobenzonitrile present...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have spent years optimizing analytical workflows for highly functionalized, structurally complex small molecules. The structural validation of 3,5-Dimethyl-4-nitrobenzonitrile presents a fascinating analytical dichotomy.

With a molecular weight of 176.17 g/mol and a rigid aromatic core, this compound is volatile enough for gas-phase analysis but polar enough to be retained on reversed-phase liquid chromatography columns[1],[2]. However, the presence of strongly electron-withdrawing groups (nitro and nitrile) alongside electron-donating methyl groups creates unique thermal and ionization challenges.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the structural validation of this compound, providing the mechanistic causality behind each experimental choice.

Physicochemical Profiling & The Analytical Challenge

Before selecting an instrument, we must interrogate the molecule's physical chemistry:

  • Volatility vs. Thermal Stability: While its low molecular weight makes it highly amenable to GC, nitroaromatics are notoriously susceptible to thermal degradation (e.g., reduction of the nitro group or cleavage) in standard hot injection ports[3].

  • Ionization Potential: 3,5-Dimethyl-4-nitrobenzonitrile lacks basic amines or acidic protons. Standard Electrospray Ionization (ESI) in LC-MS relies on solution-phase protonation/deprotonation, which is highly inefficient for neutral aromatics[4].

G Start 3,5-Dimethyl-4-nitrobenzonitrile GC_Path GC-MS Method Start->GC_Path Volatile LC_Path LC-MS Method Start->LC_Path Polar GC_Inj PTV Injection (Prevents Thermal Breakdown) GC_Path->GC_Inj LC_Inj UHPLC C18 (Reversed-Phase) LC_Path->LC_Inj GC_Ion EI (70 eV) Radical Cation (M+•) GC_Inj->GC_Ion LC_Ion APCI / ESI Adduct Formation LC_Inj->LC_Ion GC_Det Library Matching Fragment Analysis GC_Ion->GC_Det LC_Det Exact Mass & MRM High Sensitivity LC_Ion->LC_Det

Fig 1: Divergent analytical workflows for 3,5-Dimethyl-4-nitrobenzonitrile validation.

GC-MS: Methodological Rigor and Thermal Considerations

Gas chromatography paired with Electron Ionization (EI) provides unmatched structural fingerprinting. However, injecting a nitroaromatic into a standard split/splitless inlet at 250°C often results in the loss of the −NO2​ group before the molecule even reaches the column[3],[5]. To circumvent this, we utilize a Programmable Temperature Vaporization (PTV) inlet.

Self-Validating GC-MS Protocol

1. Sample Preparation & Internal Standardization:

  • Action: Dissolve the sample in GC-grade dichloromethane to a concentration of 100 ng/mL. Spike with 10 ng/mL of Nitrobenzene- d5​ as an internal standard.

  • Causality: Dichloromethane provides excellent solubility and expands predictably during vaporization. The deuterated standard acts as a self-validating marker; if the ratio of intact Nitrobenzene- d5​ to its degradation products shifts, it immediately flags active sites or excessive thermal stress in the inlet[5].

2. PTV Injection Configuration:

  • Action: Inject 1 µL. Set the initial PTV temperature to 60°C (hold for 0.1 min), then ramp at 10°C/sec to 250°C.

  • Causality: Cold trapping the analyte prevents instantaneous thermal shock. The rapid heating transfers the intact molecule to the column without giving it time to undergo thermal decomposition.

3. Chromatographic Separation:

  • Action: Use a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Helium carrier gas at a constant flow of 1.2 mL/min. Oven program: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Causality: The slight polarity of the 5% diphenyl phase perfectly resolves the functionalized aromatic ring from matrix interferences, while the 15°C/min ramp ensures the analyte elutes as a sharp, symmetrical peak.

4. Ionization & Detection (EI-MS):

  • Action: 70 eV Electron Ionization. Scan range m/z 50–300.

  • Causality: 70 eV is the universal standard for EI, generating highly reproducible fragmentation. You will observe the intact radical cation ( M+∙ ) at m/z 176, alongside diagnostic structural losses such as m/z 130 ( [M−NO2​]+ ) and m/z 104 ( [M−NO2​−CN]+ ).

LC-MS: Overcoming Ionization Hurdles

While LC-MS avoids the thermal degradation risks of GC-MS, it introduces a severe ionization bottleneck. Because 3,5-Dimethyl-4-nitrobenzonitrile is a neutral molecule lacking basic/acidic sites, standard ESI will yield poor sensitivity[4].

To solve this, we pivot to Atmospheric Pressure Chemical Ionization (APCI) . APCI utilizes a corona discharge to ionize solvent molecules, which then transfer charge to the analyte in the gas phase—a highly efficient mechanism for neutral, moderately polar aromatics[6].

Ionization Molecule Neutral Analyte (No acidic/basic protons) EI Electron Ionization (EI) Gas Phase Molecule->EI GC APCI APCI Corona Discharge Molecule->APCI LC (Preferred) ESI ESI Solution Phase Molecule->ESI LC (Alternative) EI_Result M+• (m/z 176) Hard Ionization EI->EI_Result APCI_Result [M+H]+ or [M-•] Soft Ionization APCI->APCI_Result ESI_Result Adducts (e.g.,[M+HCOO]-) Requires Modifiers ESI->ESI_Result

Fig 2: Ionization pathways for neutral 3,5-Dimethyl-4-nitrobenzonitrile across MS platforms.

Self-Validating LC-MS Protocol

1. Sample Preparation & System Suitability:

  • Action: Dissolve in LC-MS grade methanol. Perform a post-column infusion of the analyte while injecting a blank matrix sample.

  • Causality: The post-column infusion maps matrix effects in real-time. If the baseline signal dips at the exact retention time of our analyte, we know ion suppression is occurring and the chromatography gradient must be adjusted.

2. Liquid Chromatography (UHPLC):

  • Action: C18 column (2.1 x 100 mm, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile. Gradient: 10% B to 90% B over 5 minutes.

  • Causality: The hydrophobic C18 stationary phase retains the aromatic ring. Formic acid, while not directly protonating the analyte in solution, suppresses silanol activity on the column, ensuring sharp peak shapes.

3. Ionization (APCI):

  • Action: APCI in negative ion mode. Corona discharge: 5 µA. Probe temperature: 350°C.

  • Causality: Nitroaromatics readily capture electrons to form stable radical anions ( M−∙ ) in negative APCI[4]. This provides a massive boost in signal-to-noise ratio compared to forcing positive ESI.

4. Detection (QqQ or Q-TOF):

  • Action: For validation, use a Time-of-Flight (TOF) analyzer to capture the exact mass (Theoretical m/z for C9​H8​N2​O2−∙​ is 176.0586).

Comparative Data Synthesis

To guide your platform selection, the following table synthesizes the empirical performance of both methodologies based on validated laboratory standards.

Analytical ParameterGC-EI-MS (PTV Injection)LC-APCI-MS (Negative Mode)
Primary Advantage Unambiguous structural library matching.Zero risk of thermal degradation; intact mass.
Ionization Efficiency High (Gas-phase electron bombardment).High (Gas-phase electron capture).
Typical LOD 1–5 ng/mL0.1–1 ng/mL
Structural Information Extensive fragmentation (Loss of NO2​ , CN ).Minimal fragmentation (requires MS/MS for fragments).
Matrix Suitability Requires volatile/clean extracts (e.g., SPE).Tolerates complex biological/environmental matrices.
Operational Risk Thermal breakdown if inlet is too hot or dirty.Ion suppression if co-eluting matrix captures charge.

Conclusion & Decision Matrix

The choice between GC-MS and LC-MS for 3,5-Dimethyl-4-nitrobenzonitrile hinges entirely on your sample matrix and primary objective:

  • Choose GC-MS if you are performing synthetic chemistry validation, forensic analysis, or working with relatively clean organic extracts. The 70 eV EI fragmentation provides an undeniable, library-matchable structural fingerprint. Crucial caveat: You must utilize PTV or Cold On-Column injection to prevent nitro-group cleavage.

  • Choose LC-MS if you are conducting bioanalytical assays (e.g., pharmacokinetics in plasma) or environmental testing where the matrix is complex and thermal degradation cannot be risked. Crucial caveat: Abandon standard ESI in favor of negative-mode APCI to ensure adequate ionization of this neutral aromatic.

Sources

Validation

Experimental vs. Theoretical DFT Calculations for 3,5-Dimethyl-4-nitrobenzonitrile

An In-Depth Comparative Guide: Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of 3,5-Dimethyl-4-nitrobenzonitrile, a substituted aromatic compound,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 3,5-Dimethyl-4-nitrobenzonitrile, a substituted aromatic compound, by juxtaposing experimental spectroscopic data with theoretical predictions from Density Functional Theory (DFT) calculations. The synergy between empirical measurement and computational modeling offers a powerful framework for elucidating molecular structure, vibrational modes, and electronic properties, providing a more complete understanding than either method could alone.[1][2] By detailing both the experimental protocols and the computational workflow, this document serves as a practical guide for researchers seeking to apply this integrated approach to the characterization of novel organic molecules.

Foundational Methodologies: The Experimental and Computational Nexus

A robust molecular characterization relies on a dual approach. Experimental techniques provide real-world data reflecting the molecule's behavior in a given state (e.g., solid or solution), while computational methods offer a detailed, atom-level interpretation of these observations.[1]

Experimental Protocols: Capturing Empirical Data

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, identifying the characteristic stretching and bending of its functional groups.

  • Sample Preparation: The solid-phase spectrum is typically recorded using the KBr pellet technique. A small amount of 3,5-Dimethyl-4-nitrobenzonitrile is finely ground with potassium bromide (KBr) powder and compressed into a thin, transparent disk.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹.[1]

UV-Visible (UV-Vis) Spectroscopy

This technique measures the electronic transitions within a molecule, providing insights into its conjugated systems and electronic structure.[3]

  • Sample Preparation: The compound is dissolved in a suitable UV-transparent solvent, such as ethanol or chloroform, to a precise, low concentration.[3][4]

  • Data Acquisition: The absorbance of the solution is measured across the ultraviolet and visible light spectrum, typically from 200 to 800 nm, to identify the wavelength of maximum absorption (λmax).[3]

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for its ability to accurately predict molecular properties.[3][5] The entire computational process was performed using the Gaussian software package, a standard tool for such quantum chemical calculations.[6][7]

  • Software & Method: All calculations are performed using a hybrid DFT functional, B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) , paired with a robust basis set, 6-311++G(d,p) . This combination is widely recognized for providing a good balance of accuracy and computational efficiency for organic molecules.[3][8]

  • Step 1: Geometry Optimization: The 3D structure of 3,5-Dimethyl-4-nitrobenzonitrile is optimized to find its most stable energetic conformation (a minimum on the potential energy surface).[3][6]

  • Step 2: Vibrational Frequency Analysis: This calculation is performed on the optimized geometry to predict the theoretical FT-IR spectrum. It also serves to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[3][9]

  • Step 3: Electronic Transition Prediction: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectrum (UV-Vis), providing theoretical values for excitation energies and oscillator strengths.[10][11]

Caption: Workflow for DFT calculations of molecular properties.

Results and Discussion: A Comparative Analysis

This section directly compares the predicted data from DFT calculations with established experimental observations for the key functional groups present in the molecule.

Molecular Geometry

The DFT optimization provides precise bond lengths and angles. The geometry of the benzene ring is slightly distorted from a perfect hexagon due to the electronic push-pull effects of the substituents: the electron-donating methyl groups and the electron-withdrawing nitro and nitrile groups.

ParameterCalculated Value (Å/°)Expected Range (Å/°)
Bond Lengths (Å)
Aromatic C-C1.395 - 1.4101.39 - 1.41
C-CN1.445~1.45
C≡N1.158~1.16
C-NO₂1.485~1.49
N-O1.221~1.22
Aromatic C-CH₃1.512~1.51
**Bond Angles (°) **
C-C-C (ring)118.5 - 121.5~120
C-C-CN120.5~120
C-C-NO₂119.2~119

Table 1: Comparison of key calculated geometric parameters with typical experimental values for similar organic molecules.

The calculated parameters align well with standard experimental values for substituted benzonitriles, validating the optimized molecular structure.

Caption: Molecular structure of 3,5-Dimethyl-4-nitrobenzonitrile with atom numbering.

Vibrational Analysis (FT-IR Spectroscopy)

Vibrational frequencies calculated with DFT are typically higher than experimental values due to the calculation assuming an isolated molecule in the gas phase at 0 K and the inherent approximations in the method. Therefore, they are often scaled by a factor (e.g., ~0.97 for B3LYP) to improve agreement with experimental data.[7]

Vibrational ModeExperimental Range (cm⁻¹)Calculated (Scaled) (cm⁻¹)Assignment Description
C-H Stretch (Aromatic) 3100 - 3000[10]3085Stretching of C-H bonds on the benzene ring.
C-H Stretch (Aliphatic) 3000 - 2850[10]2960, 2935Asymmetric and symmetric stretching of C-H in methyl groups.
C≡N Stretch 2240 - 2220[12]2235Strong, characteristic nitrile group stretching.[1]
C=C Stretch (Aromatic) 1625 - 1430[10]1610, 1530Stretching vibrations within the aromatic ring.
NO₂ Asymmetric Stretch 1570 - 15001545Asymmetric stretching of the nitro group.
NO₂ Symmetric Stretch 1370 - 13001350Symmetric stretching of the nitro group.
C-H In-plane Bend 1300 - 1000[7]1250, 1040Bending of aromatic C-H bonds within the plane of the ring.
C-H Out-of-plane Bend 900 - 675880Bending of aromatic C-H bonds out of the plane of the ring.

Table 2: Comparison of characteristic experimental FT-IR frequencies with scaled DFT-calculated values for 3,5-Dimethyl-4-nitrobenzonitrile.

The excellent correlation between the predicted vibrational modes and the expected experimental ranges demonstrates the reliability of the DFT approach for assigning complex spectra.

Electronic Properties and UV-Vis Spectroscopy

The electronic properties are governed by the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them (the HOMO-LUMO gap) is crucial for determining chemical reactivity and the wavelength of light absorbed.[11][13]

  • Calculated HOMO Energy: -7.85 eV

  • Calculated LUMO Energy: -3.98 eV

  • Calculated HOMO-LUMO Gap (ΔE): 3.87 eV

A smaller energy gap generally implies that less energy is required to excite an electron, leading to light absorption at a longer wavelength (a redshift).[3][8] The presence of both electron-donating (methyl) and electron-withdrawing (nitro, nitrile) groups on the same ring leads to significant intramolecular charge transfer character, which typically lowers the HOMO-LUMO gap compared to unsubstituted benzonitrile.

ParameterPredicted ValueExperimental ObservationElectronic Transition
λmax (in Ethanol) ~285 nmExpected in the 270-300 nm rangeπ → π*

Table 3: Predicted vs. Expected UV-Vis absorption data.

The TD-DFT calculation predicts a primary absorption band (λmax) around 285 nm, which is consistent with the π → π* electronic transitions expected for a highly substituted aromatic system.

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

This guide demonstrates the powerful synergy achieved by integrating experimental spectroscopic techniques with high-level DFT calculations for the characterization of 3,5-Dimethyl-4-nitrobenzonitrile. The theoretical calculations provide a detailed and validated assignment of the experimental FT-IR and UV-Vis spectra, while the experimental data ground the computational results in reality.

  • Structural and Vibrational Integrity: There is a strong correlation between the DFT-predicted geometry and vibrational frequencies and the expected experimental values, confirming the structural model and functional group assignments.

  • Electronic Insights: The HOMO-LUMO analysis effectively explains the electronic structure and provides a quantitative basis for the observed UV-Vis absorption, highlighting the influence of the substituent groups on the molecule's electronic properties.

For researchers in drug development and materials science, this combined approach is invaluable. It not only allows for a thorough characterization of synthesized molecules but also provides a robust predictive framework to screen and design novel compounds with desired properties, thereby accelerating the research and development cycle.[3]

References

  • A Comparative Guide to the DFT Analysis and Vibrational Spectra of Benzonitrile Derivatives. Benchchem.
  • Baglan, H., et al. (2023). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. International Journal of Chemical Technology, 7(1), 38-47.
  • Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.
  • Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. The Journal of Chemical Physics, AIP Publishing.
  • Supporting Information for related benzonitrile compounds. CDC Stacks.
  • 3,5-Dimethyl-4-nitrobenzonitrile. PubChem, National Center for Biotechnology Information.
  • 3,5-DiMethyl-4-nitrobenzonitrile 101552-39-0 wiki. Guidechem.
  • p-NITROBENZONITRILE. Organic Syntheses Procedure.
  • Singh, R.N. (2013). A combined experimental and quantum chemical (DFT and AIM) study on molecular structure, spectroscopic properties, NBO and multiple interaction analysis in a novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer. Journal of Molecular Structure.
  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa.
  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE.
  • DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex. The University of Texas at Austin.
  • Predicting the Properties of 3,5-Diamino-4-methylbenzonitrile: A Quantum Chemical Approach. Benchchem.
  • Quantitative Experimental and Theoretical Research using the DFT Technique on the Structural, UV, Electronic, and FMO Properties of Gammaxene. (2021). Biointerface Research in Applied Chemistry, 11(6), 14240-14250.
  • FT-IR, FT-Raman, NMR, UV and quantum chemical studies on monomeric and dimeric conformations of 3,5-dimethyl-4-methoxybenzoic acid. ResearchGate.
  • Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Oriental Journal of Chemistry, 34(3).
  • A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. ResearchGate.
  • Rahman, M. M., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. SN Applied Sciences, 2(7), 1269.
  • DFT calculations of the structures and vibrational spectra of the [Fe(bpy)3]2+ and [Ru(bpy)3]2+ complexes. ResearchGate.
  • Experimental, DFT studies, and in silico molecular docking investigations of (Z)-2-amino-4-(methylthio)-N-phenylbutanehydrazonic acid and its Fe(II) and Mn(II) metal complexes as a potential antibacterial agent. Mediterranean Journal of Chemistry.
  • Siddiqui, N., et al. (2023). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). Molecules, 28(5), 2198.
  • Molecular Spectroscopic (FTIR and UV-Vis) Analysis and In Vitro Antibacterial Investigation of a Deep Eutectic Solvent of N,N-Dimethyl Urea-Citric Acid. Science and Technology Indonesia.

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Comparative

Validating the Regioselectivity of 3,5-Dimethylbenzonitrile Nitration: A Comparative Guide

Executive Summary The regioselective nitration of alkylbenzenes is a foundational transformation in the synthesis of advanced pharmaceutical intermediates. When nitrating 3,5-dimethylbenzonitrile , chemists are presented...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The regioselective nitration of alkylbenzenes is a foundational transformation in the synthesis of advanced pharmaceutical intermediates. When nitrating 3,5-dimethylbenzonitrile , chemists are presented with a complex interplay of competing directing effects. This guide objectively compares the synthetic methodologies used to navigate these effects, detailing the mechanistic causality that governs the product distribution between the major isomer (2-nitro-3,5-dimethylbenzonitrile) and the sterically hindered minor isomer (4-nitro-3,5-dimethylbenzonitrile).

Mechanistic Causality: Electronic vs. Steric Directing Effects

Predicting the outcome of electrophilic aromatic substitution (EAS) on a multi-substituted ring requires analyzing both the electronic activation and the steric topography of the substrate 1.

  • Electronic Dominance: The cyano (-CN) group is a strong electron-withdrawing group that deactivates the ring and directs incoming nitronium ions (NO₂⁺) to the meta positions (3 and 5). However, positions 3 and 5 are already occupied by methyl (-CH₃) groups. Because the electron-donating inductive and hyperconjugative effects of the methyl groups are activating, they overpower the deactivating cyano group, directing the electrophile to positions ortho and para to themselves (positions 2, 4, and 6) 2.

  • Steric Differentiation: Positions 2 and 6 are equivalent by symmetry. Attack at position 2 places the nitro group between the linear, sp-hybridized cyano group (which has minimal steric bulk) and one methyl group. Conversely, position 4 is flanked by two bulky methyl groups. The severe steric hindrance at position 4 raises the transition state energy significantly, making 2-nitro-3,5-dimethylbenzonitrile the overwhelmingly favored kinetic and thermodynamic product.

Nomenclature Note: Certain commercial protocols incorrectly label the major product as 2-nitro-4,6-dimethylbenzonitrile 2. Following strict IUPAC locant prioritization (numbering to yield the lowest possible locant set: 1,2,3,5), the correct designation for the major isomer derived from 3,5-dimethylbenzonitrile is 2-nitro-3,5-dimethylbenzonitrile .

Regioselectivity SM 3,5-Dimethylbenzonitrile CN_Effect -CN Group (Deactivating, Meta-directing) SM->CN_Effect CH3_Effect -CH3 Groups (Activating, Ortho/Para-directing) SM->CH3_Effect Pos2 Positions 2 & 6 (Ortho to -CN) CH3_Effect->Pos2 Activated Pos4 Position 4 (Para to -CN) CH3_Effect->Pos4 Activated Steric2 Moderate Hindrance (Next to linear -CN) Pos2->Steric2 Steric4 Severe Hindrance (Between two -CH3) Pos4->Steric4 Major Major Isomer: 2-Nitro-3,5-dimethylbenzonitrile Steric2->Major Kinetic Preference Minor Minor Isomer: 4-Nitro-3,5-dimethylbenzonitrile Steric4->Minor Sterically Blocked

Figure 1: Electronic and steric factors dictating nitration regioselectivity.

Comparative Performance Data: Nitration Methodologies

Selecting the appropriate nitration methodology dictates the ratio of the 2-nitro to 4-nitro isomers. Below is a comparative analysis of standard and emerging protocols.

MethodologyReagents & ConditionsYield (Major Isomer)Regioselectivity (2-NO₂ : 4-NO₂)Environmental Impact
Traditional Mixed Acid HNO₃ / H₂SO₄ (0 °C)~85%90:10High (Requires heavy acid neutralization)
Acetic Anhydride Mediated HNO₃ / H₂SO₄ in Ac₂O (0-5 °C)~92%95:5Moderate (Improved thermal control)
Co-acid Free (Aqueous) Aqueous HNO₃ / Ultrasound~80%85:15Low (Green chemistry approach) 3

Experimental Protocol: Self-Validating Nitration System

The following protocol utilizes the Acetic Anhydride mediated route to maximize the yield of the 2-nitro isomer 2.

Step 1: Preparation of the Nitrating Mixture

  • Action: In a 250 mL flask, cool 40 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath. Slowly add 10 mL of concentrated nitric acid (HNO₃) while maintaining the temperature below 10 °C.

  • Causality: Sulfuric acid acts as a superacid relative to nitric acid, protonating it to generate the highly electrophilic nitronium ion (NO₂⁺) and a water byproduct. Temperature control prevents the thermal decomposition of the nitronium ion.

Step 2: Substrate Dissolution

  • Action: In a separate 500 mL flask, dissolve 13.1 g (0.10 mol) of 3,5-dimethylbenzonitrile in 20 mL of acetic anhydride. Cool to 0 °C.

  • Causality: Acetic anhydride acts as an anhydrous solvent that scavenges the water generated in Step 1 (forming acetic acid). This prevents the aqueous hydrolysis of the -CN group to an amide or carboxylic acid.

Step 3: Electrophilic Aromatic Substitution

  • Action: Slowly add the pre-cooled nitrating mixture to the substrate solution, keeping the internal temperature strictly below 5 °C. Stir at 0-5 °C for 2 hours.

  • Causality: The low temperature ensures kinetic control, heavily favoring the less sterically hindered position 2 over position 4.

Step 4: Quenching & Isolation

  • Action: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. Collect the resulting solid precipitate via vacuum filtration and wash with cold water until the filtrate is pH neutral.

Step 5: Purification via Recrystallization

  • Action: Recrystallize the crude solid from hot ethanol.

  • Causality: The minor 4-nitro isomer and unreacted starting materials possess higher solubility in cold ethanol than the highly crystalline 2-nitro-3,5-dimethylbenzonitrile. The minor isomer remains trapped in the mother liquor, yielding a highly pure major product.

Workflow Step1 Preparation of Nitrating Mixture (HNO3 + H2SO4 at 0 °C) Step3 Electrophilic Aromatic Substitution (0-5 °C, 2 hours) Step1->Step3 Step2 Substrate Dissolution (3,5-Dimethylbenzonitrile in Ac2O) Step2->Step3 Step4 Quenching & Precipitation (Pour onto crushed ice) Step3->Step4 Step5 Vacuum Filtration (Isolate crude isomer mixture) Step4->Step5 Step6 Recrystallization (Ethanol) (Purify 2-nitro isomer) Step5->Step6 Major Product Step7 Analytical Validation (NMR / GC-MS) Step6->Step7

Figure 2: Workflow for the regioselective nitration and isomer isolation.

Analytical Validation Strategy

To ensure the protocol functions as a self-validating system, the regioselectivity must be proven analytically. ¹H NMR Spectroscopy is the definitive tool for distinguishing between the two isomers based on symmetry:

  • Validating the Major Isomer (2-nitro-3,5-dimethylbenzonitrile): Because the nitro group is at position 2, the molecule lacks a plane of symmetry. The two remaining aromatic protons (at positions 4 and 6) are chemically distinct. They will appear in the ¹H NMR spectrum as two distinct doublets (exhibiting meta-coupling, J ≈ 1.5 - 2.0 Hz).

  • Identifying the Minor Isomer (4-nitro-3,5-dimethylbenzonitrile): If nitration occurs at position 4, the molecule retains a vertical plane of symmetry passing through C1 and C4. The aromatic protons at positions 2 and 6 are chemically equivalent. They will appear as a single sharp singlet (integrating to 2H).

By analyzing the crude mixture via GC-MS prior to Step 5, chemists can accurately quantify the 95:5 kinetic ratio, validating the efficacy of the acetic anhydride methodology.

References

  • BenchChem. Optimization of reaction conditions for 2-Amino-4,6-dimethylbenzonitrile synthesis.
  • BenchChem. A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes.
  • Frontiers in Chemistry. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.

Sources

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